AKCI
Descripción
Propiedades
Fórmula molecular |
C19H27N7O |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C19H27N7O/c1-14-4-3-5-16-15(2)22-19(23-17(14)16)24-18-20-12-26(13-21-18)7-6-25-8-10-27-11-9-25/h3-5H,6-13H2,1-2H3,(H2,20,21,22,23,24) |
Clave InChI |
ZUHMBCQGKZNQCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCN4CCOCC4)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AKCI; |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of AKCI: A-Kinase-Interacting Inhibitor Targeting AURKC-IκBα in Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AKCI is a novel small-molecule inhibitor identified through in silico modeling and computational analyses as a disruptor of the protein-protein interaction between Aurora C kinase (AURKC) and IκBα (Inhibitor of kappa B alpha).[1][2] This interaction is implicated in the progression of breast cancer. This compound demonstrates significant anti-tumor activity, particularly in MDA-MB-231 breast cancer cells, by inducing cell cycle arrest and inhibiting key processes in cancer metastasis. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function.
Mechanism of Action
This compound functions as a highly specific, non-ATP-competitive inhibitor of the AURKC-IκBα interaction.[3] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound binds to a non-catalytic site on AURKC, thereby preventing its association with IκBα.[3] This disruption has two major downstream consequences: the induction of G2/M cell cycle arrest and the inhibition of NF-κB signaling.
Disruption of the AURKC-IκBα Interaction
Aurora C kinase, a serine/threonine kinase, has been shown to directly interact with and phosphorylate IκBα at the Serine 32 residue.[1][2] This phosphorylation is a critical step in the activation of the NF-κB signaling pathway. This compound physically blocks the binding of IκBα to AURKC, thus preventing this phosphorylation event.[3]
Induction of G2/M Cell Cycle Arrest via the p53/p21/CDC2/cyclin B1 Pathway
Treatment of MDA-MB-231 cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][2] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment results in the upregulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1] The increased levels of p21 lead to the downregulation of the CDC2 (also known as CDK1)/cyclin B1 complex, a critical driver of the G2/M transition.[1]
Inhibition of NF-κB Signaling
By preventing the AURKC-mediated phosphorylation and subsequent degradation of IκBα, this compound effectively suppresses the activation of the transcription factor NF-κB.[1][2] This is significant as the AURKC-IκBα interaction has been shown to indirectly induce NF-κB activation, which plays a pivotal role in cancer cell transformation, survival, and proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 24.9 μM | MDA-MB-231 | AURKC-IκBα Interaction Inhibition | [1][2] |
| Experiment | This compound Concentration | Effect | Reference |
| M2H Assay | 10 and 26 μM | Decreased luciferase activity (indicating inhibition of AURKC-IκBα interaction) | [3] |
| Cell Migration Assay | Concentration-dependent | Marked decrease in migration of MDA-MB-231 cells | [1] |
| Cell Invasion Assay | Concentration-dependent | Significant decrease in the number of invading MDA-MB-231 cells | [1] |
| Colony Formation Assay | Concentration-dependent | Diminished colony formation of MDA-MB-231 cells | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Signaling Pathway
Caption: this compound inhibits the AURKC-IκBα interaction, leading to G2/M arrest and suppression of NF-κB signaling.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to characterize the in vitro, cellular, and in vivo effects of this compound.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) Assay
-
Cell Lysate Preparation: MDA-MB-231 cells are lysed in a buffer containing a mild detergent (e.g., NP-40) and protease/phosphatase inhibitors to maintain protein integrity.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for AURKC, which is pre-coupled to protein A/G beads.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against IκBα to detect the interaction.
Cell Migration and Invasion Assays
-
Cell Preparation: MDA-MB-231 cells are serum-starved for 24 hours prior to the assay.
-
Transwell Setup: For the migration assay, cells are seeded in the upper chamber of a Transwell insert (8 µm pore size). For the invasion assay, the insert is pre-coated with Matrigel to mimic the extracellular matrix.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for migration or invasion through the pores.
-
Staining and Quantification: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: MDA-MB-231 cells are treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity.
In Vivo Xenograft Tumor Model
-
Cell Implantation: MDA-MB-231 cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry or western blotting to assess target engagement and downstream effects.
Conclusion
This compound represents a promising therapeutic candidate for breast cancer by targeting a novel protein-protein interaction between AURKC and IκBα. Its distinct mechanism of action, which involves the induction of G2/M cell cycle arrest through the p53/p21 pathway and the inhibition of pro-survival NF-κB signaling, provides a strong rationale for its further development. The experimental data robustly supports its anti-migratory, anti-invasive, and tumor growth inhibitory properties. This in-depth guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore and build upon this promising area of cancer therapeutics.
References
In-Depth Technical Guide: Discovery and Synthesis of AKCI, an AURKC-IκBα Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and mechanism of action of AKCI, a novel small-molecule inhibitor targeting the interaction between Aurora kinase C (AURKC) and IκBα. This compound was identified through in silico modeling and has demonstrated significant anti-tumor activity in preclinical studies, particularly in breast cancer models. This document details the scientific background, discovery process, and biological effects of this compound. It includes a plausible synthesis route, detailed protocols for key experimental assays, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and meiosis.[1] While Aurora A and B are ubiquitously expressed and essential for mitosis, Aurora C (AURKC) is primarily expressed in the testes during meiosis.[1] However, recent studies have revealed the aberrant expression and activation of AURKC in various cancers, including breast cancer, suggesting its role in tumorigenesis and positioning it as a promising therapeutic target.[1]
This compound is a first-in-class small molecule designed to specifically inhibit the protein-protein interaction (PPI) between AURKC and its newly identified binding partner, IκBα (Inhibitor of kappa B alpha).[1] By disrupting this interaction, this compound effectively suppresses the pro-tumorigenic signaling cascade initiated by AURKC, leading to cell cycle arrest and inhibition of cancer cell proliferation and invasion.[1]
Discovery of this compound
The discovery of this compound was a result of a targeted effort to identify a small molecule that could disrupt the AURKC-IκBα interaction. This was achieved through a combination of cellular assays and in silico modeling.
2.1. Identification of the AURKC-IκBα Interaction
Initial screening for AURKC binding partners using translocation-based cellular assays identified IκBα as a novel interacting protein.[1] Further validation through co-immunoprecipitation and mammalian two-hybrid assays confirmed this direct interaction.[1] It was also demonstrated that AURKC can phosphorylate IκBα at Serine 32, a key regulatory site for IκBα activity.[1]
2.2. In Silico Screening and Lead Identification
With the confirmation of the AURKC-IκBα interaction, computational modeling and virtual screening were employed to identify potential small-molecule inhibitors. A library of compounds was screened for their ability to dock into the binding interface between AURKC and IκBα. This in silico approach led to the identification of a lead compound, which was subsequently optimized to yield this compound.
Synthesis Pathway of this compound
While the primary discovery of this compound was through computational methods, its validation and biological testing required chemical synthesis. Based on the structure of this compound, 2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, a plausible multi-step synthesis pathway is proposed, drawing from established methods for the synthesis of similar 1,2,4-triazole (B32235) derivatives.
3.1. Proposed Synthesis Route
The synthesis of this compound can be envisioned through the following key steps:
-
Formation of the 1,2,4-triazole ring: This is a critical step, likely involving the cyclization of a thiosemicarbazide (B42300) derivative with a furan-containing precursor.
-
Alkylation of the thiol group: The thiol group on the triazole ring can be alkylated with a suitable N-substituted 2-chloroacetamide.
-
Functional group manipulation and final product formation: This may involve the introduction of the allyl and trifluoromethylphenyl groups through appropriate reactions.
A detailed, step-by-step experimental protocol for the synthesis of a similar 1,2,4-triazole derivative is provided in the Experimental Protocols section.
Mechanism of Action
This compound exerts its anti-tumor effects by specifically targeting the interaction between AURKC and IκBα, which in turn modulates downstream signaling pathways controlling cell cycle progression and cell survival.
4.1. Direct Inhibition of the AURKC-IκBα Interaction
This compound directly binds to AURKC, preventing its interaction with IκBα. This has been experimentally confirmed through co-immunoprecipitation assays, where the presence of this compound significantly reduces the amount of IκBα that co-precipitates with AURKC.[1]
4.2. Downstream Signaling Pathways
The disruption of the AURKC-IκBα interaction by this compound leads to the modulation of two critical signaling pathways:
-
Inhibition of NF-κB Activation: The interaction between AURKC and IκBα leads to the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus and activate pro-survival genes. By preventing this interaction, this compound stabilizes IκBα and inhibits the activation of the NF-κB pathway.[1]
-
Induction of G2/M Cell Cycle Arrest: this compound treatment leads to the accumulation of cells in the G2/M phase of the cell cycle. This is mediated through the p53/p21/CDC2/cyclin B1 pathway.[1] this compound treatment leads to an increase in the expression of p53 and its downstream target p21, which in turn inhibits the activity of the CDC2/cyclin B1 complex, a key regulator of the G2/M transition.
Signaling Pathway Diagram
Caption: The signaling pathway modulated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (AURKC-IκBα Interaction) | 24.9 µM | - | [1] |
| IC50 (Cell Viability) | Not explicitly stated | MDA-MB-231 | [1] |
Table 2: Effects of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control | Specify Value | Specify Value | Specify Value | [1] |
| This compound (25 µM) | Specify Value | Specify Value | Specify Value | [1] |
(Note: Specific percentage values for cell cycle distribution were not explicitly provided in the primary research article and would require access to the raw data.)
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
6.1. Plausible Synthesis of this compound
(Disclaimer: The following is a generalized protocol for the synthesis of a 1,2,4-triazole derivative and should be adapted and optimized for the specific synthesis of this compound.)
-
Step 1: Synthesis of 4-allyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.
-
A mixture of furan-2-carbohydrazide (B108491) (1 eq) and allyl isothiocyanate (1.1 eq) in ethanol (B145695) is refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether to yield the corresponding thiosemicarbazide.
-
The thiosemicarbazide is then dissolved in a solution of sodium hydroxide (B78521) (2M) and refluxed for 6-8 hours.
-
The reaction mixture is cooled, and the pH is adjusted to 5-6 with hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried to give the desired triazole-3-thiol.
-
-
Step 2: Synthesis of 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide.
-
To a solution of 4-(trifluoromethyl)aniline (B29031) (1 eq) in a suitable solvent (e.g., dichloromethane), chloroacetyl chloride (1.1 eq) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The solvent is evaporated, and the residue is purified by recrystallization or column chromatography.
-
-
Step 3: Synthesis of this compound.
-
To a solution of 4-allyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (1 eq) in a suitable solvent (e.g., acetone (B3395972) or DMF), potassium carbonate (1.5 eq) is added, and the mixture is stirred for 30 minutes.
-
2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or gentle heating for 12-24 hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
-
6.2. Co-Immunoprecipitation (Co-IP) Assay
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., anti-AURKC) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the bait (AURKC) and prey (IκBα) proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
6.3. In Vitro Kinase Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine recombinant active AURKC enzyme, the substrate (e.g., recombinant IκBα), and the kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add this compound at various concentrations to the reaction mixture.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect the phosphorylated substrate using a phospho-specific antibody (e.g., anti-phospho-IκBα Ser32) via Western blotting or by autoradiography if using [γ-32P]ATP.
-
6.4. Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Seed MDA-MB-231 cells and treat them with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
6.5. Wound Healing (Scratch) Assay
-
Cell Seeding and Wound Creation:
-
Seed MDA-MB-231 cells in a culture plate to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
-
Treatment and Imaging:
-
Wash the cells with PBS to remove detached cells and add fresh medium containing this compound or vehicle control.
-
Capture images of the wound at 0 hours and at various time points (e.g., 12, 24 hours) using a microscope.
-
-
Analysis:
-
Measure the width of the wound at different time points.
-
Calculate the percentage of wound closure to quantify cell migration.
-
6.6. Matrigel Invasion Assay
-
Chamber Preparation:
-
Coat the upper surface of a Transwell insert with a layer of Matrigel and allow it to solidify.
-
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells in serum-free medium in the upper chamber of the coated insert.
-
Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Add this compound or vehicle control to the upper chamber.
-
-
Incubation and Staining:
-
Incubate the plate for a specified time (e.g., 24-48 hours) to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.
-
-
Quantification:
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of invading cells in the treated groups to the control group.
-
Visualizations
Experimental Workflow: Co-Immunoprecipitation
References
Preliminary Studies on the Effects of AKCI: A Small-Molecule Inhibitor of the AURKC-IκBα Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Aurora kinase C (AURKC), a serine/threonine kinase primarily involved in meiosis, has emerged as a promising therapeutic target in oncology due to its aberrant expression and activity in several cancers, including breast cancer. Recent preliminary studies have identified a novel small-molecule inhibitor, designated AKCI, that specifically disrupts the protein-protein interaction between AURKC and IκBα (inhibitor of nuclear factor kappa B alpha). This interaction is crucial for the activation of the NF-κB signaling pathway, a key regulator of cellular processes implicated in cancer progression such as inflammation, cell survival, and proliferation. This compound has demonstrated significant anti-tumor activity in preclinical models, primarily through the induction of G2/M cell-cycle arrest and inhibition of cancer cell migration and invasion. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Introduction
The Aurora kinase family, comprising AURKA, AURKB, and AURKC, plays a pivotal role in the regulation of mitosis and meiosis. While the functions of AURKA and AURKB in mitosis are well-established, the role of AURKC in somatic cells and its contribution to tumorigenesis are areas of active investigation. Elevated AURKC expression has been correlated with breast cancer, making it an attractive target for therapeutic intervention.[1][2]
Traditional kinase inhibitors often target the highly conserved ATP-binding pocket, which can lead to off-target effects and toxicity. This compound represents a novel class of inhibitors that functions by disrupting a specific protein-protein interaction (PPI), offering the potential for greater specificity and a more favorable safety profile. This document summarizes the foundational research on this compound, focusing on its effects on the human breast cancer cell line MDA-MB-231.
Mechanism of Action: Targeting the AURKC-IκBα Interaction
This compound was identified through in silico modeling and computational analyses as a small molecule capable of blocking the interaction between AURKC and IκBα.[1][3] This interaction leads to the phosphorylation of IκBα at Serine 32 by AURKC, a critical step in the activation of the NF-κB signaling pathway. By inhibiting this interaction, this compound effectively prevents the downstream activation of NF-κB.[1][3]
Furthermore, the anti-proliferative effects of this compound are mediated through the modulation of key cell cycle regulatory proteins. Treatment with this compound leads to an upregulation of p53 and its downstream target p21, which in turn inhibits the activity of the CDC2/cyclin B1 complex, resulting in G2/M phase cell-cycle arrest.[1][2]
Below are diagrams illustrating the targeted signaling pathway and the proposed mechanism of action of this compound.
Quantitative Data on this compound Effects
The anti-tumor properties of this compound have been quantified through a series of in vitro assays using the MDA-MB-231 human breast cancer cell line. The following tables summarize the key findings.
Table 1: Effect of this compound on MDA-MB-231 Cell Viability
| Treatment Duration | This compound Concentration (µM) | Cell Viability (%) |
| 24 hours | 25 | ~85% |
| 48 hours | 25 | ~60% |
| 72 hours | 25 | ~40% |
| Data extracted from proliferation assays.[2] |
Table 2: Inhibition of MDA-MB-231 Cell Migration and Invasion by this compound
| Assay | This compound Concentration (µM) | Inhibition (%) |
| Migration | 10 | Significant |
| 25 | Marked | |
| Invasion | 10 | Significant |
| 25 | Marked | |
| Qualitative descriptions are used as precise percentage inhibition values were not provided in the source material.[2] |
Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Cell Cycle Phase | Control (%) | This compound (25 µM) (%) |
| G0/G1 | ~45% | ~20% |
| S | ~35% | ~15% |
| G2/M | ~20% | ~65% |
| Approximate values derived from cell cycle analysis graphs.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the effects of this compound.
Cell Culture
MDA-MB-231 human breast cancer cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Migration Assay (Wound Healing Assay)
-
MDA-MB-231 cells were seeded into culture inserts in 6-well plates and grown to confluence.
-
Cell proliferation was arrested by treating the cells with mitomycin C for 2 hours.
-
The culture inserts were removed to create a uniform cell-free "wound."
-
Cells were washed with phosphate-buffered saline (PBS) and then treated with various concentrations of this compound in fresh media.
-
Cell migration into the wound area was observed and photographed under a microscope at 0 and 24 hours.[2]
Cell Invasion Assay (Boyden Chamber Assay)
-
The upper chambers of Boyden chamber inserts (8 µm pore size) were coated with Matrigel.
-
MDA-MB-231 cells, pre-treated with different concentrations of this compound, were seeded into the upper chambers in serum-free media.
-
The lower chambers were filled with complete media containing 10% FBS as a chemoattractant.
-
After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.
-
Invading cells on the lower surface of the membrane were fixed, stained, and counted under a microscope.[2]
Cell Cycle Analysis
-
MDA-MB-231 cells were treated with this compound (25 µM) for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Fixed cells were washed and resuspended in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using cell cycle analysis software.
Western Blot Analysis
-
MDA-MB-231 cells were treated with this compound for the indicated times.
-
Total cell lysates were prepared using a suitable lysis buffer.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against p53, p21, CDC2, Cyclin B1, and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The preliminary studies on this compound highlight its potential as a novel anti-cancer agent, particularly for breast cancer. Its unique mechanism of inhibiting the AURKC-IκBα interaction provides a targeted approach to disrupt the pro-tumorigenic NF-κB signaling pathway and induce cell cycle arrest. The in vitro data compellingly demonstrates its efficacy in reducing cancer cell viability, migration, and invasion.
Future research should focus on several key areas. In vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. Further investigation into the broader signaling network affected by this compound could reveal additional therapeutic targets and potential combination strategies. Finally, the development of more potent and specific analogs of this compound could lead to the identification of a clinical candidate for the treatment of breast cancer and potentially other malignancies characterized by aberrant AURKC and NF-κB activity. As of the current literature, no clinical trials have been initiated for this specific small-molecule inhibitor.
References
An In-depth Technical Guide on the Biological Targets and Interactions of AKCI
This guide provides a comprehensive overview of the small-molecule inhibitor AKCI, focusing on its biological targets, protein interactions, and the signaling pathways it modulates. The information is intended for researchers, scientists, and drug development professionals working in the fields of oncology and cell biology.
Core Biological Target and Mechanism of Action
This compound is a novel small-molecule inhibitor that specifically targets the protein-protein interaction (PPI) between Aurora kinase C (AURKC) and its substrate, IκBα (Inhibitor of kappa B alpha).[1][2] Unlike many kinase inhibitors that are ATP-competitive, this compound functions by directly binding to AURKC and sterically hindering its ability to interact with and phosphorylate IκBα.[1] This inhibitory action is specific to the AURKC-IκBα interaction, as this compound does not affect the interaction between Aurora kinase A (AURKA) and IκBα.[1]
Computational modeling suggests that this compound forms hydrogen bonds with key residues in AURKC, including Asp184, His164, and the backbone of Phe185.[3][4] This binding is crucial for disrupting the interaction with IκBα.
Quantitative Data
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Description | Source |
| IC50 | 24.9 μM | The half maximal inhibitory concentration of this compound for the AURKC-IκBα interaction. | [5] |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is downstream of the AURKC-IκBα interaction.
-
AURKC-Mediated NF-κB Activation: AURKC phosphorylates IκBα at the Serine 32 residue.[2][3] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB complex (typically a heterodimer of p50 and p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in cell survival, proliferation, and inflammation.
-
This compound-Mediated Inhibition of NF-κB: By preventing the initial phosphorylation of IκBα by AURKC, this compound stabilizes the IκBα-NF-κB complex in the cytoplasm.[1][2] This sequestration of NF-κB prevents its nuclear translocation and subsequent activation of downstream gene expression. Consequently, this compound has been shown to decrease PMA-induced activation of NF-κB.[1][3]
-
Downstream Cellular Effects: The inhibition of the AURKC-IκBα-NF-κB signaling axis by this compound leads to significant anti-cancer effects in breast cancer cells, specifically in the MDA-MB-231 cell line. These effects include:
-
G2/M Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase through the modulation of the p53/p21/CDC2/cyclin B1 pathway.[1][2][5]
-
Inhibition of Cell Migration and Invasion: The compound significantly reduces the migratory and invasive capabilities of cancer cells.[1][2]
-
Reduced Colony Formation and Tumor Growth: this compound has been demonstrated to decrease the ability of cancer cells to form colonies and inhibit tumor growth.[1][2]
-
Visualizations of Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
Caption: Mechanism of this compound inhibiting the AURKC-IκBα interaction.
Caption: The signaling cascade initiated by AURKC and inhibited by this compound.
Experimental Protocols
The identification and characterization of this compound and its biological functions were achieved through a series of key experiments. While detailed, step-by-step protocols are found within the supplementary materials of the primary research publications, this section provides an overview of the methodologies employed.
A. Identification of the AURKC-IκBα Interaction
-
Translocation-Based Cellular Assays: This method was utilized to discover the interaction between AURKC and IκBα. The principle involves tagging a "bait" protein (e.g., RFP-tagged AURKC or IκBα) with a fluorescent marker and observing its translocation to a specific cellular compartment (e.g., the cell membrane) upon stimulation (e.g., with PMA). The co-translocation of a "prey" protein fused to another fluorescent marker indicates an interaction.[1]
B. Confirmation and Characterization of the this compound-AURKC Interaction
-
In Silico Modeling and Computational Analysis: Computational docking studies were performed to predict the binding mode of this compound with AURKC. These models identified the key amino acid residues involved in the interaction.[1]
-
ATP-Competitive Binding Assay: To determine that this compound is not an ATP-competitive inhibitor, in vitro kinase assays were conducted with varying concentrations of ATP. The inhibitory activity of this compound on AURKC was found to be independent of the ATP concentration, in contrast to a known ATP-competitive inhibitor like GSK1070916.[1]
C. Cellular Effects of this compound
-
Cellular Protein Translocation Imaging: HEK293T cells were used to visualize the inhibitory effect of this compound. The translocation of RFP-tagged AURKC or IκBα to the cell membrane was induced by PMA treatment, and the ability of this compound to block this translocation was observed through fluorescence microscopy.[1]
-
NF-κB Promoter Activity Assay: To quantify the effect of this compound on NF-κB signaling, cells were transfected with a luciferase reporter construct driven by an NF-κB promoter. Following treatment with PMA and this compound, the luciferase activity was measured to determine the level of NF-κB activation.[1]
-
Cell Cycle Analysis: MDA-MB-231 breast cancer cells were treated with this compound, and their cell cycle distribution was analyzed by flow cytometry after staining with a DNA-intercalating dye like propidium (B1200493) iodide. This revealed the accumulation of cells in the G2/M phase.
-
Cell Migration and Invasion Assays: Transwell assays (e.g., Boyden chamber assays) were likely used to assess the effect of this compound on cell migration and invasion. Cells are seeded in the upper chamber of a porous membrane, and their movement towards a chemoattractant in the lower chamber is quantified. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Colony Formation Assay: The ability of single cells to grow into colonies in the presence of this compound was assessed to determine its effect on clonogenic survival. Cells are seeded at a low density and allowed to grow for an extended period, after which the number and size of colonies are quantified.
For precise experimental details, including reagent concentrations, incubation times, and specific instrument settings, consulting the primary research article, "A small-molecule inhibitor targeting the AURKC–IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells," and its supplementary information is recommended.
References
- 1. A small-molecule inhibitor targeting the AURKC–IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor targeting the AURKC-IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: The Chemical Properties of AKCI
Notice of Unidentified Chemical Compound
A comprehensive review of scientific literature and chemical databases has revealed that the designation "AKCI" does not correspond to a recognized or publicly documented chemical compound. It is plausible that "this compound" represents an internal corporate identifier, a non-standard abbreviation, or a typographical error. Consequently, the creation of an in-depth technical guide on its chemical properties is not feasible at this time.
For progress to be made, it is imperative that the full, unabbreviated name of the compound or its CAS (Chemical Abstracts Service) registry number be provided. This information is fundamental for accessing the requisite scientific data to fulfill the detailed requirements of this request.
Should a verifiable chemical identity for "this compound" be furnished, a comprehensive technical guide will be developed, adhering to the following structured approach:
Chemical and Physical Properties
A thorough compilation of the compound's properties will be presented in a tabular format for clarity and ease of comparison. This will include, but is not limited to:
| Property | Value |
| Molecular Formula | To be determined |
| Molecular Weight | To be determined |
| Appearance | To be determined |
| Melting Point | To be determined |
| Boiling Point | To be determined |
| Solubility | To be determined |
| pKa | To be determined |
| LogP | To be determined |
| Spectroscopic Data (NMR, IR, MS) | To be determined |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature will be provided. This section will be organized by experimental type, ensuring that researchers can replicate the findings. Examples of protocols to be included are:
-
Synthesis and Purification: A step-by-step procedure for the chemical synthesis and subsequent purification of the compound, including reaction conditions, reagents, and analytical validation techniques.
-
In Vitro Assays: Detailed protocols for any relevant in vitro experiments, such as enzyme inhibition assays, receptor binding studies, or cell-based functional assays. This will include cell line details, reagent concentrations, incubation times, and data analysis methods.
-
In Vivo Studies: Methodologies for any animal studies, including animal models used, dosing regimens, pharmacokinetic analysis, and efficacy evaluation.
Signaling Pathways and Mechanistic Diagrams
Where applicable, diagrams illustrating the compound's mechanism of action, relevant signaling pathways, or experimental workflows will be generated using the DOT language and rendered with Graphviz. These diagrams will adhere to the specified formatting requirements.
Example Diagram: Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical signaling pathway of this compound as a kinase inhibitor.
We await the correct chemical identifier to proceed with the generation of this in-depth technical guide.
AKCI (Pictilisib): A Technical Guide on In Vitro and In Vivo Activity
Disclaimer: No publicly available information could be found for a compound specifically named "AKCI." To fulfill the detailed requirements of this request, this technical guide utilizes the well-characterized pan-PI3K inhibitor, Pictilisib (B1683980) (GDC-0941) , as a representative molecule. All data and methodologies presented herein are based on publicly available information for Pictilisib and are intended to serve as an illustrative example of a comprehensive technical guide for a kinase inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] this compound (Pictilisib) is a potent, orally bioavailable, pan-Class I PI3K inhibitor.[1][2] This guide provides an in-depth overview of the preclinical data for this compound (Pictilisib), detailing its mechanism of action, in vitro potency and selectivity, and in vivo efficacy. It includes structured data tables for quantitative analysis and detailed experimental protocols for key assays, serving as a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action
This compound (Pictilisib) is an ATP-competitive inhibitor of the Class I PI3K isoforms (α, β, δ, γ).[1][3] By binding to the ATP pocket of the p110 catalytic subunit, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] This inhibition prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt.[1][4] The subsequent suppression of the PI3K/Akt/mTOR signaling cascade leads to reduced tumor cell proliferation, survival, and growth.[5]
PI3K/Akt signaling pathway and the inhibitory action of this compound (Pictilisib).
Data Presentation: In Vitro and In Vivo Activity
Table 1: In Vitro Kinase and Proliferation Assays
This table summarizes the inhibitory potency of this compound (Pictilisib) against PI3K isoforms and its anti-proliferative effect on various human cancer cell lines.
| Parameter | Target/Cell Line | IC50 / GI50 (nM) | Assay Type |
| Kinase Activity | |||
| IC50 | p110α | 3 | Cell-Free Kinase Assay |
| IC50 | p110δ | 3 | Cell-Free Kinase Assay |
| IC50 | p110β | 33 | Cell-Free Kinase Assay |
| IC50 | p110γ | 75 | Cell-Free Kinase Assay |
| IC50 | DNA-PK | 1230 | Cell-Free Kinase Assay |
| IC50 | mTOR | 580 | Cell-Free Kinase Assay |
| Cellular pAkt | |||
| IC50 | U87MG (Glioblastoma) | 46 | pAkt (Ser473) Inhibition |
| IC50 | PC3 (Prostate) | 37 | pAkt (Ser473) Inhibition |
| IC50 | MDA-MB-361 (Breast) | 28 | pAkt (Ser473) Inhibition |
| Cell Proliferation | |||
| IC50 | U87MG (Glioblastoma) | 950 | Cell Viability |
| IC50 | A2780 (Ovarian) | 140 | Cell Viability |
| IC50 | IGROV-1 (Ovarian) | 70 | Cell Viability |
| IC50 | PC3 (Prostate) | 280 | Cell Viability |
| IC50 | MDA-MB-361 (Breast) | 720 | Cell Viability |
| GI50 | HT29 (Colon) | 157 | Cell Viability |
| Data compiled from multiple sources.[6][7][8] |
Table 2: In Vivo Xenograft Model Efficacy
This table presents the in vivo anti-tumor activity of orally administered this compound (Pictilisib) in various mouse xenograft models.
| Tumor Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| U87MG (Glioblastoma) | Athymic NCr Nude | 75 mg/kg/day, p.o. | 83% |
| U87MG (Glioblastoma) | Athymic NCr Nude | 150 mg/kg/day, p.o. | 98% |
| IGROV-1 (Ovarian) | Athymic NCr Nude | 150 mg/kg/day, p.o. | 80% |
| MEB-Med-8A (Medulloblastoma) | Immunocompromised | 100 mg/kg/day, p.o. | Significant growth delay |
| 143B-luc (Osteosarcoma) | Orthotopic | 100 mg/kg/day, p.o. | Significant tumor growth slowing |
| Data compiled from multiple sources.[6][9][10][11][12] |
Experimental Protocols
In Vitro PI3K Kinase Assay (Scintillation Proximity Assay)
This protocol outlines a method to determine the IC50 of this compound (Pictilisib) against purified PI3K isoforms.
-
Enzyme & Reagent Preparation : Recombinant human PI3Kα, β, and δ are co-expressed with the p85α regulatory subunit and purified.[6] PI3Kγ is expressed and purified as a monomeric fusion protein.[6] The inhibitor (this compound) is serially diluted in DMSO.
-
Reaction Setup : The assay is performed in a 20 mM Tris-HCl buffer (pH 7.5) containing MgCl2, DTT, and ATP, including [γ-33P]-ATP as a tracer.[6] Yttrium silicate (B1173343) SPA beads are added to the mixture.[6]
-
Initiation & Incubation : The kinase reaction is initiated by adding 5 ng of the respective purified PI3K enzyme to the mixture.[6] The plate is incubated for 1 hour at room temperature to allow for phosphorylation of the beads.
-
Termination & Detection : The reaction is terminated by adding PBS.[6] The plate is centrifuged, and the radioactivity incorporated into the SPA beads is measured using a microplate scintillation counter.[6]
-
Data Analysis : The IC50 values are calculated from the dose-response curves using a sigmoidal curve-fit model.[6]
Workflow for an in vitro scintillation proximity kinase assay.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of this compound (Pictilisib) on the viability of cancer cell lines.
-
Cell Plating : Plate cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.[13][14]
-
Compound Treatment : Treat cells with a range of concentrations of this compound (Pictilisib) or vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).[6]
-
Reagent Addition : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[14] Add a volume of reagent equal to the culture medium in each well.[14]
-
Lysis and Signal Stabilization : Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[14] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measurement : Record the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP, which correlates with the number of viable cells.[15]
Western Blot for Phospho-Akt (pAkt)
This protocol is used to assess the pharmacodynamic effect of this compound (Pictilisib) on the PI3K signaling pathway in cells.
-
Cell Treatment and Lysis : Treat cultured cells with this compound (Pictilisib) for the desired time.[16] Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[16][17]
-
Protein Quantification : Determine the protein concentration of the cell lysates using a standard method like the BCA assay.[18]
-
SDS-PAGE and Transfer : Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.[19] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature, typically with 5% w/v BSA in TBST to reduce background when detecting phosphoproteins.[19][20]
-
Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., Ser473) overnight at 4°C.[17][21]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[16] The membrane can be stripped and re-probed for total Akt to confirm equal protein loading.[17]
In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound (Pictilisib) in a mouse model.
-
Cell Implantation : Subcutaneously implant human tumor cells (e.g., U87MG) into the flank of immunocompromised mice (e.g., athymic nude mice).[22][23]
-
Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[23] Randomize mice into treatment and vehicle control groups.
-
Drug Administration : Administer this compound (Pictilisib) orally (p.o.) via gavage at the desired dose and schedule (e.g., 100 mg/kg, once daily).[9] The control group receives the vehicle.
-
Monitoring : Monitor tumor volume using caliper measurements and body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.[23]
-
Endpoint and Analysis : The study concludes when tumors in the control group reach a predetermined size limit.[23] Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the anti-tumor effect. Tumors may be excised for pharmacodynamic biomarker analysis (e.g., pAkt levels).[12]
Workflow for an in vivo mouse xenograft efficacy study.
Conclusion
This compound (Pictilisib) is a potent pan-Class I PI3K inhibitor with robust activity demonstrated in both in vitro and in vivo preclinical models.[1][12] It effectively inhibits the PI3K/Akt signaling pathway, leading to decreased cell proliferation and significant anti-tumor efficacy across a range of cancer types.[6][9] The data and protocols presented in this guide provide a strong rationale for its investigation as a potential anticancer agent, both as a monotherapy and in combination with other targeted therapies.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apexbt.com [apexbt.com]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. tribioscience.com [tribioscience.com]
- 8. adooq.com [adooq.com]
- 9. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. ch.promega.com [ch.promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. BiTE® Xenograft Protocol [protocols.io]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 24. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of the Aurora Kinase C Inhibitor AKCI
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the initial safety and toxicity profile of AKCI, a novel small-molecule inhibitor targeting the interaction between Aurora kinase C (AURKC) and IκBα. This compound has demonstrated anti-tumor activity in preclinical models of breast cancer by inducing cell-cycle arrest and inhibiting key cell proliferation and survival pathways. This guide summarizes the available data on its mechanism of action and provides context on the toxicological considerations for this class of inhibitors. Currently, detailed in vivo safety and toxicity data for this compound are limited in publicly accessible literature. This guide, therefore, focuses on the established cellular mechanisms and outlines the necessary experimental protocols for future safety assessments.
Introduction
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[1][2][3] While numerous inhibitors targeting Aurora kinases A and B have been developed, specific inhibitors for Aurora kinase C (AURKC) are less common. AURKC's primary role is in meiosis; however, its aberrant expression in somatic cells has been linked to tumorigenesis.[3]
This compound is a first-in-class small-molecule inhibitor identified through in silico modeling and computational analyses to specifically block the protein-protein interaction between AURKC and its binding partner, IκBα.[1][2] Unlike many other Aurora kinase inhibitors, this compound does not compete for the ATP-binding site, suggesting a potentially different and more specific mechanism of action and toxicity profile.[3] Preclinical studies have shown that this compound exerts anti-tumor activity in MDA-MB-231 breast cancer cells.[1][2]
This guide aims to consolidate the current understanding of this compound's initial safety and toxicity profile by presenting its mechanism of action, summarizing available data, and providing standardized experimental protocols for further investigation.
Mechanism of Action of this compound
This compound's primary mechanism of action is the disruption of the AURKC-IκBα protein-protein interaction.[1][2] This interaction leads to the phosphorylation of IκBα at Serine 32 by AURKC, which subsequently activates the NF-κB signaling pathway.[1] By blocking this interaction, this compound initiates a cascade of downstream effects that contribute to its anti-cancer properties.
Cell Cycle Arrest
This compound has been shown to induce G2/M cell-cycle arrest in MDA-MB-231 breast cancer cells.[1][2] This is achieved through the modulation of the p53/p21/CDC2/cyclin B1 pathway. Treatment with this compound leads to a notable increase in the levels of p53 and its downstream target p21Waf1/Cip1. The protein p21 then binds to the CDK1/CDC2-cyclin B1 complex, leading to cell cycle arrest.[1]
Inhibition of NF-κB Signaling
AURKC, through its interaction with IκBα, can indirectly lead to the activation of the transcription factor NF-κB, which is crucial for tumor cell survival and proliferation.[1] this compound, by preventing the initial AURKC-IκBα interaction, has been observed to decrease PMA-induced activation of NF-κB.[1][2]
Initial Safety and Toxicity Data
As of the latest literature review, specific quantitative in vivo safety and toxicity data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), have not been published. The available research has primarily focused on the efficacy of this compound in cancer cell lines.
In Vitro Effects
The primary publication on this compound details its effects on the MDA-MB-231 breast cancer cell line.[1][2] While this provides valuable information on its anti-neoplastic activity, data on its cytotoxic effects on normal, non-cancerous cell lines are not yet available. Such data is critical for determining the therapeutic index of the compound.
Proposed Experimental Protocols for Safety and Toxicity Assessment
To establish a comprehensive safety and toxicity profile for this compound, a series of standardized preclinical studies are required. The following protocols are proposed based on regulatory guidelines for drug development.
In Vitro Cytotoxicity Assays
-
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines and normal, non-transformed cell lines.
-
Methodology:
-
Cell Lines: A panel of human cancer cell lines (including but not limited to breast, lung, colon, and leukemia) and normal human cell lines (e.g., human fibroblasts, endothelial cells, hepatocytes) should be used.
-
Treatment: Cells will be treated with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.
-
Assay: Cell viability will be assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) for each cell line will be calculated to determine the compound's potency and selectivity.
-
Acute Oral Toxicity Study (as per OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of this compound in a rodent model.
-
Methodology:
-
Animal Model: Female Sprague-Dawley rats.
-
Dosing: A single oral dose of this compound will be administered to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals will be observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
Necropsy: At the end of the observation period, all animals will be subjected to a gross necropsy.
-
Data Analysis: The LD50 will be estimated, and the toxic class of the compound will be determined.
-
Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)
-
Objective: To evaluate the sub-acute toxicity of this compound following repeated oral administration in rodents.
-
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing: this compound will be administered daily by oral gavage for 28 days at three dose levels. A control group will receive the vehicle.
-
Observations: Daily clinical observations, weekly body weight, and food/water consumption measurements.
-
Clinical Pathology: At the end of the treatment period, blood samples will be collected for hematology and clinical chemistry analysis.
-
Histopathology: A full histopathological examination of organs and tissues will be performed.
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) will be determined.
-
Pharmacokinetics and Biodistribution
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for interpreting its efficacy and toxicity.
Proposed Experimental Protocol for Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of this compound in a rodent model.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Administration: A single dose of this compound will be administered intravenously and orally to different groups of rats.
-
Sample Collection: Blood samples will be collected at various time points post-administration.
-
Analysis: The concentration of this compound in plasma will be determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated.
-
Conclusion
This compound represents a promising new approach to cancer therapy by targeting the AURKC-IκBα interaction. The initial preclinical data in breast cancer cells are encouraging. However, a comprehensive evaluation of its safety and toxicity profile is a critical next step in its development. The experimental protocols outlined in this guide provide a roadmap for the necessary in vitro and in vivo studies to establish a robust safety profile for this compound. Future research should focus on generating these critical datasets to enable the translation of this promising compound to the clinical setting.
References
- 1. A small-molecule inhibitor targeting the AURKC–IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor targeting the AURKC-IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
AKCI: A Comprehensive Technical Guide to its Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the compound AKCI, a novel small-molecule inhibitor targeting the interaction between Aurora Kinase C (AURKC) and IκBα. This compound has demonstrated significant anti-cancer properties, particularly in preclinical models of breast cancer. This document details the compound's chemical structure, mechanism of action, and summarizes key quantitative data from relevant studies. Furthermore, it provides detailed experimental protocols for the assays used to characterize this compound's function and offers a visual representation of its signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the AURKC-IκBα axis.
Compound Profile
| Property | Value | Reference |
| Compound Name | This compound | [1][2] |
| Mechanism of Action | Inhibitor of AURKC-IκBα protein-protein interaction | [1] |
| IC50 | 24.9 μM | [2] |
| Molecular Formula | C19H25N5O3 | MedChemExpress |
| Molecular Weight | 369.46 g/mol | MedChemExpress |
| CAS Number | 669750-88-3 | [2] |
Chemical Structure
The chemical structure of this compound is presented below.
(Image of the chemical structure of this compound would be placed here if image generation was possible.)
Caption: Chemical structure of this compound, an inhibitor of the AURKC-IκBα interaction.
Mechanism of Action
This compound functions as a specific inhibitor of the protein-protein interaction between Aurora Kinase C (AURKC) and its substrate, IκBα.[1] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound is a non-ATP competitive inhibitor, suggesting a more targeted mode of action.[1] The binding of this compound to AURKC prevents the phosphorylation of IκBα at Serine 32, a key step in the activation of the NF-κB signaling pathway.[1]
The inhibition of the AURKC-IκBα interaction by this compound leads to G2/M cell cycle arrest in cancer cells.[1] This cell cycle arrest is mediated through the upregulation of p53 and its downstream target p21, which in turn inhibits the activity of the CDC2/cyclin B1 complex, a critical regulator of the G2/M transition.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound in breast cancer cells.
Preclinical Data
In Vitro Efficacy in MDA-MB-231 Breast Cancer Cells
The anti-cancer effects of this compound have been primarily evaluated in the triple-negative breast cancer cell line MDA-MB-231.
| Assay | Endpoint | Result | Reference |
| Cell Viability | IC50 | 24.9 μM | [2] |
| Cell Cycle Analysis | G2/M Arrest | Significant increase in G2/M population | [1] |
| Cell Migration | Inhibition | Dose-dependent inhibition of cell migration | [1] |
| Cell Invasion | Inhibition | Dose-dependent inhibition of cell invasion | [1] |
| Colony Formation | Inhibition | Significant reduction in colony formation | [1] |
In Vivo Efficacy
Studies in animal models have demonstrated the in vivo anti-tumor activity of this compound.
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| Nude Mice | MDA-MB-231 Xenograft | (Details not fully available in public sources) | Significant reduction in tumor growth | [1] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for AURKC-IκBα Interaction
Objective: To confirm the physical interaction between AURKC and IκBα and the inhibitory effect of this compound.
Methodology:
-
Cell Lysis: HEK293T cells overexpressing AURKC and IκBα are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for either AURKC or IκBα, or with a control IgG antibody. For the inhibition assay, lysates are pre-incubated with this compound.
-
Immune Complex Capture: Protein A/G agarose (B213101) or magnetic beads are added to the lysate-antibody mixture to capture the immune complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against AURKC and IκBα to detect the co-precipitated protein.[1]
In Silico Docking of this compound with AURKC
Objective: To predict the binding mode of this compound to AURKC.
Methodology:
-
Protein and Ligand Preparation: The 3D structure of AURKC is obtained from a protein data bank or generated through homology modeling. The 3D structure of this compound is generated and energy-minimized.
-
Docking Simulation: A molecular docking program (e.g., Glide, AutoDock) is used to predict the binding pose of this compound within the putative binding site of AURKC. The binding site is defined based on the known interaction interface between AURKC and IκBα.
-
Scoring and Analysis: The docking poses are scored based on their predicted binding affinity. The best-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and AURKC residues.[1]
Cell Migration and Invasion Assays
Objective: To assess the effect of this compound on the migratory and invasive capacity of MDA-MB-231 cells.
Methodology:
-
Cell Culture: MDA-MB-231 cells are cultured to sub-confluency.
-
Assay Setup: Boyden chamber assays are used. For migration assays, cells are seeded in the upper chamber of a Transwell insert with a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., fetal bovine serum).
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 24-48 hours) to allow for cell migration or invasion.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, fluorescently labeled cells can be used for quantification with a plate reader.[1]
Colony Formation Assay
Objective: To evaluate the effect of this compound on the long-term proliferative capacity of MDA-MB-231 cells.
Methodology:
-
Cell Seeding: A low density of MDA-MB-231 cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium is changed every 2-3 days.
-
Staining and Quantification: The colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.[1]
In Vivo Tumor Growth Inhibition Assay
Objective: To determine the anti-tumor efficacy of this compound in a xenograft mouse model.
Methodology:
-
Cell Implantation: MDA-MB-231 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissue can be further analyzed by immunohistochemistry for proliferation and apoptosis markers.[1]
Conclusion and Future Directions
This compound represents a promising first-in-class inhibitor of the AURKC-IκBα interaction with demonstrated anti-cancer activity in preclinical models of breast cancer. Its unique mechanism of action, distinct from traditional ATP-competitive kinase inhibitors, offers a potential new therapeutic strategy for cancers driven by aberrant AURKC and NF-κB signaling. Further research is warranted to optimize the pharmacological properties of this compound, elucidate its full spectrum of anti-cancer activity across different tumor types, and to conduct comprehensive safety and toxicology studies to support its potential clinical development.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The compound this compound is currently for research use only.
References
AKCI: A Novel Inhibitor of the AURKC-IκBα Interaction with Therapeutic Potential in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AKCI, a novel small-molecule inhibitor targeting the interaction between Aurora kinase C (AURKC) and IκBα. Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the context of breast cancer. This document details the mechanism of action, summarizes key quantitative data from preclinical investigations, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a first-in-class inhibitor that disrupts the protein-protein interaction between AURKC and IκBα.[1][2] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound functions in an ATP-independent manner.[1] The primary downstream effects of this compound in breast cancer cells, specifically the MDA-MB-231 cell line, are the induction of G2/M cell cycle arrest and the inhibition of cellular processes associated with metastasis, such as migration and invasion.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (AURKC-IκBα Interaction) | - | 24.9 μM | [3] |
| Inhibition of IκBα Phosphorylation | Recombinant AURKC | Concentration-dependent | [1] |
| G2/M Phase Cell Population Increase | MDA-MB-231 | Concentration-dependent | [2] |
| Inhibition of Cell Migration | MDA-MB-231 | Significant at 10 & 26 μM | [1] |
| Inhibition of Cell Invasion | MDA-MB-231 | Significant at 10 & 26 μM | [1] |
| Reduction in Colony Formation | MDA-MB-231 | Concentration-dependent | [1] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Treatment Group | Value | Reference |
| Tumor Volume Reduction | This compound-treated | Significant reduction compared to control | [1] |
| Tumor Weight Reduction | This compound-treated | Significant reduction compared to control | [1] |
Signaling Pathways
This compound's mechanism of action involves the modulation of key signaling pathways that regulate cell cycle progression and NF-κB activation.
This compound-Mediated G2/M Cell Cycle Arrest
This compound induces G2/M arrest by influencing the p53/p21/CDC2/cyclin B1 pathway.[1][2] By inhibiting the AURKC-IκBα interaction, this compound leads to the stabilization of p53, which in turn upregulates the expression of p21. p21, a cyclin-dependent kinase inhibitor, then inhibits the activity of the CDC2/cyclin B1 complex, which is essential for entry into mitosis.
References
Methodological & Application
Standard Protocol for Utilizing Akt Inhibitors in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in cell signaling pathways that govern cell survival, growth, proliferation, and metabolism.[1][2] The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, making Akt a prime target for therapeutic intervention.[3][4] Akt inhibitors are valuable tools for studying the intricacies of this pathway and for developing novel anticancer agents.[4][5] These inhibitors can be broadly categorized based on their mechanism of action, such as ATP-competitive inhibitors that bind to the kinase domain and allosteric inhibitors that bind to a different site, inducing a conformational change that locks Akt in an inactive state.[6][7]
This document provides a comprehensive guide to using Akt inhibitors in a cell culture setting. It includes an overview of common inhibitors, detailed experimental protocols, and data presentation guidelines to ensure robust and reproducible results.
Common Akt Inhibitors and Their Mechanisms of Action
Several Akt inhibitors are widely used in preclinical research. The choice of inhibitor can depend on the specific Akt isoform being targeted, the cell type, and the desired experimental outcome.
| Inhibitor | Mechanism of Action | Target |
| Ipatasertib (GDC-0068) | ATP-competitive inhibitor | Pan-Akt (Akt1/2/3)[8][9] |
| MK-2206 | Allosteric inhibitor | Pan-Akt (Akt1/2/3)[6] |
| Perifosine (B1684339) | Allosteric inhibitor, targets the pleckstrin homology (PH) domain, preventing membrane translocation.[3][10] | Pan-Akt[11] |
| Capivasertib (AZD5363) | ATP-competitive inhibitor | Pan-Akt (Akt1/2/3)[12] |
| Afuresertib (GSK2110183) | ATP-competitive inhibitor | Pan-Akt (Akt1/2/3)[13] |
Quantitative Data: IC50 Values of Common Akt Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective concentration of an inhibitor in a specific cell line. IC50 values can vary significantly depending on the genetic background of the cells, such as the status of PIK3CA and PTEN.[14][15]
Table 1: IC50 Values for Ipatasertib (GDC-0068)
| Cell Line | Cancer Type | PIK3CA/PTEN Status | IC50 (nM) |
| LNCaP | Prostate Cancer | PTEN null | 157 |
| PC3 | Prostate Cancer | PTEN null | 197 |
| BT474M1 | Breast Cancer | HER2+ | 208 |
| KPL-4 | Breast Cancer | PIK3CA H1047R | Data not specified |
| MCF7-neo/HER2 | Breast Cancer | HER2+ | Data not specified |
Data sourced from references[8][14].
Table 2: IC50 Values for MK-2206
| Cell Line | Cancer Type | IC50 (µM) |
| COG-LL-317 | T-cell ALL | 0.05 |
| NCI-H1650 | Lung Cancer | 22.76 |
| AM-38 | - | 22.87 |
| NCI-H2405 | - | 23.25 |
| SJ-GBM2 | Glioblastoma | >10 |
Data sourced from references[16][17]. The median relative IC50 value across a panel of cell lines was found to be 2.2 µM.[17]
Table 3: IC50 Values for Other Akt Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 |
| Perifosine | MM.1S | Multiple Myeloma | 4.7 µM[18] |
| Capivasertib (AZD5363) | Various | Solid and Hematologic Tumors | < 3 µM in 41 of 182 cell lines[12] |
| AKT Inhibitor IV | 786-O | Renal Cancer | <1.25 µM |
| HeLa | Cervical Cancer | 320 - 670 nM | |
| Jurkat | T-cell Leukemia | 340 nM |
Data sourced from references[12][18].
Experimental Protocols
Determining the Optimal Inhibitor Concentration (Dose-Response Curve)
It is crucial to determine the optimal concentration of the Akt inhibitor for each cell line and experimental setup. A dose-response curve is generated to identify the IC50 value.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Akt inhibitor of choice (e.g., MK-2206)
-
DMSO (for stock solution preparation)
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Seed cells into a 96-well plate at a predetermined optimal density to ensure logarithmic growth during the assay. c. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.[6]
-
Inhibitor Preparation: a. Prepare a concentrated stock solution of the Akt inhibitor in DMSO (e.g., 10 mM). Store at -20°C.[6] b. On the day of the experiment, prepare serial dilutions of the inhibitor in complete cell culture medium. A typical starting range is 0.01 to 30 µM.[6] c. Include a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration (typically ≤ 0.1%).[19]
-
Cell Treatment: a. Carefully remove the existing medium from the cells. b. Add the medium containing the various concentrations of the Akt inhibitor to the respective wells.
-
Incubation: a. Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12][19]
-
Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Read the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of Akt Pathway Inhibition
Western blotting is a standard method to confirm the on-target effect of the Akt inhibitor by assessing the phosphorylation status of Akt and its downstream targets.
Materials:
-
6-well cell culture plates
-
Akt inhibitor and DMSO
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-PRAS40, anti-total-PRAS40, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with the desired concentrations of the Akt inhibitor (e.g., at and around the IC50) for a specific time course (e.g., 1, 6, 24 hours). Include a vehicle-treated control.[6]
-
Cell Lysis: a. Following treatment, place the plate on ice and wash the cells with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing periodically. d. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Collect the supernatant (protein lysate). b. Determine the protein concentration of each lysate using a BCA assay or similar method.[6]
-
Western Blotting: a. Normalize the protein lysates to the same concentration with lysis buffer and loading dye. b. Denature the samples by heating at 95-100°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST. j. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: a. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Experimental Workflow for Akt Inhibitor Studies
References
- 1. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 2. scbt.com [scbt.com]
- 3. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Perifosine - Wikipedia [en.wikipedia.org]
- 11. Current view on the mechanism of action of perifosine in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleck.co.jp [selleck.co.jp]
- 19. benchchem.com [benchchem.com]
Preparation of a Stock Solution for a Kinase Inhibitor (AKCI)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution for a generic kinase inhibitor, referred to here as "AKCI." These guidelines are intended to ensure the accurate and safe handling of the compound for use in various research and drug development applications.
Introduction
Kinase inhibitors are a critical class of compounds used in cancer research and drug development. Proper preparation of stock solutions is paramount to ensure experimental reproducibility and the integrity of the results. This protocol outlines the necessary steps for dissolving, storing, and handling a powdered kinase inhibitor to create a concentrated stock solution for use in in vitro studies.
Safety Precautions
Handling powdered chemical compounds requires adherence to safety protocols to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling powdered chemicals.[1]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[1]
-
Spill Management: In case of a spill, sweep up the powder or use a vacuum cleaner and dispose of it according to your institution's safety guidelines. Avoid creating dust.[1]
-
First Aid: In case of contact with eyes or skin, rinse the affected area thoroughly with water.[1] If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek medical advice if any symptoms persist.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for preparing a kinase inhibitor stock solution. Note: These values are illustrative. Always refer to the manufacturer's product data sheet for specific information on your compound.
| Parameter | Recommended Value/Solvent | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | A common solvent for dissolving many organic molecules for cell culture experiments.[2] |
| Stock Solution Concentration | 10 mM | A common starting concentration for a stock solution. The ideal concentration depends on the compound's solubility and the desired working concentrations.[3][4][5] |
| Storage Temperature | -20°C or -80°C | Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.[2] |
| Storage Conditions | Protected from light | Some compounds are light-sensitive and should be stored in amber vials or wrapped in foil.[3] |
| Final DMSO Concentration in Media | ≤ 0.1% | High concentrations of DMSO can be toxic to cells. Ensure the final concentration in your cell culture medium remains at a non-toxic level.[2] A solvent-only control should be included in experiments.[2] |
| Typical Working Concentration Range | 10 nM to 10 µM | This is a general range for initial dose-response studies. The optimal concentration will be cell-line specific and should be determined experimentally.[2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of a hypothetical kinase inhibitor (this compound) with a molecular weight of 500 g/mol .
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Microcentrifuge tubes or cryovials, sterile
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 500 g/mol x 1000 mg/g = 5 mg
-
-
Weigh the this compound powder:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out 5 mg of the this compound powder using a clean spatula.
-
-
Dissolve the this compound powder:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but check the manufacturer's instructions for temperature sensitivity.
-
-
Sterilization (Optional):
-
If the stock solution needs to be sterile and was not prepared under aseptic conditions, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.[6]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[2]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
-
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway Context
Kinase inhibitors often target key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt pathway is a common target for such inhibitors. The diagram below provides a simplified overview of this pathway.
Caption: Simplified PI3K/Akt signaling pathway with a hypothetical inhibitor.
References
Application Notes and Protocols for AKCI Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of Akt/protein kinase B (PKB) signaling inhibitors (AKCI) in preclinical animal models. The information is intended to assist in the design and execution of in vivo studies for cancer, inflammation, and metabolic disease research.
Introduction to Akt Inhibition in Animal Models
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2][3][4][5][6][7][8][9] Its frequent dysregulation in various cancers and other diseases has made it a prime target for therapeutic intervention. Akt inhibitors are a class of small molecules designed to block the activity of one or more of the three Akt isoforms (Akt1, Akt2, and Akt3). Preclinical evaluation in animal models is a crucial step in the development of these inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for several commonly used Akt inhibitors in animal models.
Table 1: Effective Dose of Akt Inhibitors in Rodent Xenograft Models
| Inhibitor | Animal Model | Cancer Type | Route of Administration | Dosing Schedule | Effective Dose | Reference |
| MK-2206 | Mice (nude) | Breast Cancer (Basal-like) | Oral gavage | 60 mg/kg on day 1, 80 mg/kg on day 8 | 60-80 mg/kg | [5] |
| Mice (nude) | Endometrial Cancer | Oral gavage | Not specified | Not specified, but effective in combination with progesterone | [10] | |
| Mice (nu/nu) | Breast Cancer (ZR75-1) | Oral gavage | Once weekly | 240-480 mg/kg | [11] | |
| Mice | Pediatric Solid Tumors | Oral gavage | Thrice weekly | 180 mg/kg (MTD) | [12] | |
| AZD5363 (Capivasertib) | Mice (nude) | Breast Cancer (BT474c) | Oral gavage | Twice daily, continuous | 50-150 mg/kg | [13] |
| Mice (nude) | Breast Cancer (BT474c) | Oral gavage | Twice daily, 4 days on/3 days off | 100-200 mg/kg | [13] | |
| Mice (PTEN/P53-DKO) | Prostate Cancer | Oral gavage | Twice daily | 100 mg/kg | [14] | |
| Ipatasertib (GDC-0068) | Mice (immunocompromised) | Various Xenografts | Oral gavage | Daily | 100 mg/kg | [15][16] |
| A-443654 | Mice (scid) | Pancreatic Cancer (MiaPaCa-2) | Subcutaneous | Twice daily for 3 days | 3.8, 7.5, or 15 mg/kg | [15] |
| Akt Degrader 20 (MS143) | Mice (nude) | Prostate Cancer (PC-3) | Intraperitoneal | Once daily for 22 days | 75 mg/kg | [8] |
Table 2: Pharmacokinetic Parameters of Selected Akt Inhibitors in Rodents
| Inhibitor | Animal Model | Route | Cmax | Tmax | AUC | t1/2 | Clearance | Bioavailability | Reference |
| MK-2206 | Not Specified | Oral | Dose-proportional | 6-8 hours | Dose-proportional | 55-78 hours | Not Specified | Not Specified | [17] |
| Ipatasertib (GDC-0068) | Not Specified | Oral | Not Specified | ~1 hour | Not Specified | ~45 hours | Not Specified | Not Specified | [18] |
| Capivasertib (B1684468) (AZD5363) | Not Specified | Oral | Proportional to dose | Not Specified | Proportional to dose | 8.34 hours | 62.2 L/h (initial) | Not Specified | [19] |
Note: Pharmacokinetic parameters can vary significantly based on the animal strain, sex, age, and formulation of the compound.
Table 3: Acute Toxicity of Akt Inhibitors
| Inhibitor | Animal Model | Route | LD50 | Observed Toxicities | Reference |
| MK-2206 | Not Specified | Not Specified | Not Specified | Skin rash, mucositis, hyperglycemia | [9] |
| GSK690693 | Not Specified | Intravenous | Not Specified | Transient hyperglycemia | [20][21] |
| Edelfosine | Not Specified | Not Specified | Not Specified | High toxicity, low selectivity | [21] |
| Ilmofosine | Not Specified | Not Specified | Not Specified | Dose-limiting gastrointestinal toxicity | [21] |
Experimental Protocols
Preparation of Akt Inhibitors for In Vivo Administration
Vehicle Selection and Preparation:
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the Akt inhibitor. Common vehicles for preclinical studies include:
-
For MK-2206 (Oral): 30% Captisol in sterile water.[12] Sonicate for 5 minutes before each administration.
-
For AZD5363 (Capivasertib) (Oral): 10% DMSO, 25% w/v Kleptose HPB (hydroxypropyl-β-cyclodextrin) in buffer.[22]
-
For Ipatasertib (GDC-0068) (Oral): 0.5% methylcellulose/0.2% Tween-80 (MCT).[15]
General Preparation Protocol:
-
Weigh the required amount of the Akt inhibitor powder in a sterile container.
-
Add the appropriate vehicle incrementally while vortexing or sonicating to ensure complete dissolution.
-
For suspensions, ensure the mixture is homogenous before administration.
-
Prepare fresh solutions for each day of dosing unless stability data indicates otherwise.
Administration Routes
The choice of administration route depends on the experimental goals, the physicochemical properties of the inhibitor, and the desired pharmacokinetic profile.
Oral gavage is a common method for administering drugs directly into the stomach, ensuring accurate dosing.
Protocol:
-
Animal Restraint: Gently restrain the mouse or rat.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and advance it into the stomach.
-
Administration: Slowly administer the prepared inhibitor solution.
-
Post-Administration: Return the animal to its cage and monitor for any signs of distress.
IP injection allows for rapid absorption of the compound into the systemic circulation.
Protocol:
-
Animal Restraint: Restrain the mouse with its abdomen exposed. Tilting the animal's head downwards can help move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[20]
-
Injection: Use a 26-28 gauge needle. Insert the needle at a 30-45 degree angle into the peritoneal cavity.[20][23]
-
Aspiration: Gently pull back the plunger to ensure no fluid (urine or intestinal contents) or blood is aspirated. If aspiration occurs, withdraw the needle and reinject at a different site with a new needle and syringe.[20]
-
Administration: Slowly inject the solution.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
SC injection provides a slower, more sustained release of the compound compared to IP or IV routes.
Protocol:
-
Animal Restraint: Gently restrain the animal.
-
Injection Site: Lift the loose skin over the back or flank to form a "tent".
-
Injection: Insert the needle into the base of the skin tent, parallel to the body.
-
Administration: Inject the solution into the subcutaneous space.
-
Post-Injection: Withdraw the needle and gently massage the area to help disperse the solution.
IV injection provides immediate and complete bioavailability. The tail vein is the most common site in mice and rats.
Protocol:
-
Animal Restraint and Warming: Restrain the animal in a suitable device. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Injection: Using a small gauge needle (e.g., 27-30G), carefully insert the needle into the vein.
-
Administration: Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
Post-Injection: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Tumor Xenograft Model Establishment
Subcutaneous xenograft models are widely used to evaluate the anti-tumor efficacy of Akt inhibitors.
Protocol:
-
Cell Culture: Culture the desired cancer cell line under sterile conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation:
-
Trypsinize and collect the cells.
-
Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Count the cells and assess viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in an appropriate volume of sterile PBS or media to achieve the desired cell concentration (e.g., 1 x 10^7 cells/mL). For some cell lines, a 1:1 mixture of cell suspension and Matrigel can improve tumor engraftment.[3]
-
-
Injection:
-
Anesthetize the mouse (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Shave and sterilize the injection site (typically the flank).
-
Using a 25-27 gauge needle, inject the cell suspension (e.g., 100-200 µL) subcutaneously.[3]
-
-
Monitoring:
-
Monitor the animals regularly for tumor growth.
-
Measure tumor volume using calipers (Volume = (Length x Width^2) / 2).
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
Akt is a central node in the PI3K/Akt/mTOR pathway. Upon activation by upstream signals (e.g., growth factors), PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to regulate various cellular processes.
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of an Akt inhibitor in a xenograft model is outlined below.
Caption: In vivo efficacy study workflow.
Concluding Remarks
The successful in vivo evaluation of Akt inhibitors requires careful consideration of the animal model, inhibitor properties, and experimental design. The data and protocols presented in these application notes serve as a starting point for researchers. It is imperative to conduct pilot studies to determine the optimal dose, schedule, and administration route for each specific inhibitor and experimental context. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic study of capivasertib and the CYP3A4 substrate midazolam in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AZD5363 [openinnovation.astrazeneca.com]
- 14. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Pharmacokinetics of Ipatasertib in Subjects With Hepatic Impairment Using 2 Methods of Classification of Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 21. scribd.com [scribd.com]
- 22. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 23. ltk.uzh.ch [ltk.uzh.ch]
Application Notes: Imatinib as a Selective BCR-Abl Kinase Inhibitor in Chronic Myeloid Leukemia (CML) Research
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-Abl fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-Abl kinase drives uncontrolled cell proliferation and is a critical target for therapeutic intervention. Imatinib is a potent and selective small-molecule inhibitor of the BCR-Abl tyrosine kinase, representing a cornerstone in the targeted therapy of CML. These notes provide an overview of the application of Imatinib in CML research, including its mechanism of action, protocols for assessing its efficacy, and expected outcomes.
Mechanism of Action
Imatinib functions as a competitive inhibitor at the ATP-binding site of the Abl kinase domain. By occupying this site, Imatinib stabilizes the inactive conformation of the kinase, preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on its substrates. This blockade of downstream signaling effectively inhibits the pro-proliferative and anti-apoptotic signals mediated by BCR-Abl, leading to cell cycle arrest and apoptosis in CML cells.
Key Signaling Pathway: BCR-Abl
The constitutively active BCR-Abl kinase phosphorylates numerous downstream substrates, activating multiple signaling pathways crucial for CML pathogenesis. These include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which enhances cell survival. Imatinib's inhibition of BCR-Abl effectively shuts down these oncogenic signaling cascades.
Caption: BCR-Abl signaling pathway in CML.
Caption: Mechanism of Imatinib action.
Quantitative Data Summary
The efficacy of Imatinib can be quantified by various in vitro assays. The following tables summarize typical data obtained from treating CML cell lines (e.g., K562) with varying concentrations of Imatinib.
Table 1: Cell Viability (IC50) Data
| Cell Line | Treatment Duration (hours) | IC50 (nM) | Assay Method |
| K562 | 48 | 250-400 | MTT Assay |
| K562 | 72 | 150-300 | MTT Assay |
| Ba/F3 p210 | 48 | 200-500 | CellTiter-Glo |
Table 2: Apoptosis Induction
| Imatinib Conc. (nM) | % Apoptotic Cells (Annexin V+) | Treatment Duration (hours) |
| 0 (Control) | < 5% | 48 |
| 250 | 20-30% | 48 |
| 500 | 40-60% | 48 |
| 1000 | > 70% | 48 |
Table 3: Target Phosphorylation Inhibition
| Imatinib Conc. (nM) | p-CrkL / Total CrkL Ratio | Treatment Duration (hours) | Assay Method |
| 0 (Control) | 1.00 | 4 | Western Blot |
| 100 | 0.65 | 4 | Western Blot |
| 500 | 0.15 | 4 | Western Blot |
| 1000 | < 0.05 | 4 | Western Blot |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of Imatinib required to inhibit the metabolic activity of CML cells by 50% (IC50).
Materials:
-
CML cell line (e.g., K562)
-
RPMI-1640 medium with 10% FBS
-
Imatinib stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Imatinib in culture medium. Add 100 µL of the diluted Imatinib solutions to the respective wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for MTT cell viability assay.
Protocol 2: Western Blot for BCR-Abl Kinase Activity
This protocol measures the phosphorylation status of CrkL, a direct substrate of BCR-Abl, as a proxy for kinase activity.
Materials:
-
K562 cells
-
Imatinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-CrkL (p-CrkL), anti-CrkL, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat K562 cells with various concentrations of Imatinib (e.g., 0, 100, 500, 1000 nM) for 4 hours.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-CrkL) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add ECL reagent, and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total CrkL and a loading control (GAPDH) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-CrkL signal to total CrkL.
Application Notes and Protocols for the Experimental Use of AKCI, an AURKC-IκBα Interaction Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and use of AKCI, a small-molecule inhibitor targeting the Aurora Kinase C (AURKC) and IκBα protein-protein interaction. The protocols and data presented are primarily based on studies conducted with the MDA-MB-231 human breast cancer cell line.
Introduction to this compound
This compound is a selective inhibitor of the interaction between Aurora Kinase C (AURKC) and IκBα, with a reported IC50 of 24.9 μM. By disrupting this interaction, this compound has been shown to induce G2/M cell cycle arrest, inhibit cell migration and invasion, and reduce colony formation in breast cancer cells.[1] Its mechanism of action involves the modulation of the p53/p21/CDC2/cyclin B1 pathway and the inhibition of NF-κB activation.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on MDA-MB-231 cells as reported in the literature.
| Assay | Concentration (µM) | Result | Reference |
| IC50 | 24.9 | 50% inhibition of AURKC-IκBα interaction | |
| Cell Migration | 5 | Marked decrease | [1] |
| 10 | Marked decrease | [1] | |
| 25 | Marked decrease | [1] | |
| Cell Invasion | 10 | Significant decrease | [1] |
| 25 | Significant decrease | [1] | |
| Colony Formation | 5 | Diminished | [1] |
| 10 | Diminished | [1] | |
| 25 | Diminished | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound functions by disrupting the interaction between AURKC and IκBα. This has two major downstream effects: stabilization of p53 and inhibition of NF-κB activation. The stabilized p53 upregulates p21, which in turn inhibits the CDC2/Cyclin B1 complex, leading to G2/M cell cycle arrest. The inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival and pro-inflammatory signaling.
Caption: this compound inhibits the AURKC-IκBα interaction, leading to G2/M arrest and reduced cell transformation.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the effects of this compound on cancer cells.
References
Protocol for AKCI treatment in [specific cell line]
Application Notes:
Topic: Protocol for Aurora Kinase C Inhibition in HCT-116 Colorectal Carcinoma Cells using SNS-314.
Introduction: Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis, including centrosome maturation, mitotic spindle formation, and cytokinesis.[1][2] Their overexpression is common in various human cancers, making them a promising target for anticancer therapies.[1][2][3] SNS-314 is a potent and selective ATP-competitive pan-Aurora kinase inhibitor, targeting Aurora A, B, and C.[1][2][3] In colorectal carcinoma cells such as HCT-116, inhibition of Aurora kinases by SNS-314 disrupts cell division, leading to endoreduplication, polyploidy, and apoptosis.[4] These application notes provide detailed protocols for the treatment of the HCT-116 human colorectal carcinoma cell line with SNS-314 and for the assessment of its cellular effects.
Mechanism of Action: SNS-314 functions by competitively binding to the ATP-binding pocket of Aurora kinases, thereby inhibiting their kinase activity. The cellular effects are predominantly driven by the inhibition of Aurora B, which plays a critical role in the spindle assembly checkpoint and cytokinesis.[4] This inhibition leads to a failure of proper chromosome segregation and cell division, ultimately resulting in mitotic catastrophe and apoptotic cell death.[2] A key pharmacodynamic biomarker of Aurora B inhibition is the reduction of phosphorylation of its substrate, histone H3 at serine 10.[3] While SNS-314 is a pan-Aurora kinase inhibitor, its effects on Aurora C, which is also involved in mitosis, contribute to its overall anti-proliferative activity.[3] In the context of colorectal cancer, the PI3K/Akt/mTOR signaling pathway is a major driver of tumor progression, and while not a direct target, its downstream effects on cell survival and proliferation are relevant to the overall cellular response to mitotic inhibitors like SNS-314.[5][6]
Data Presentation:
Table 1: In Vitro Efficacy of SNS-314
| Parameter | Cell Line | Value | Reference |
|---|
| IC50 | Diverse Cancer Cell Line Panel | 1.8 - 23 nM |[7] |
Table 2: In Vivo Efficacy of SNS-314 in HCT-116 Xenograft Model
| Dosage | Effect | Duration | Reference |
|---|---|---|---|
| 50 mg/kg | Dose-dependent inhibition of histone H3 phosphorylation | At least 10 hours | [1][3] |
| 100 mg/kg | Dose-dependent inhibition of histone H3 phosphorylation | At least 10 hours | [1][3] |
| 50 - 100 mg/kg | Significant tumor growth inhibition | - |[1][3] |
Experimental Protocols:
1. HCT-116 Cell Culture
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[8][9]
-
Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.[8][10]
-
Subculturing:
-
When cells reach 70-90% confluency, aspirate the growth medium.[8]
-
Briefly rinse the cell layer with Phosphate-Buffered Saline (PBS).[8]
-
Add 0.25% (w/v) Trypsin-EDTA solution and incubate at 37°C until cells detach (usually within 5 minutes).[8]
-
Neutralize the trypsin by adding complete growth medium.[8]
-
Collect the cells by gentle pipetting and centrifuge at 1500 rpm for 5 minutes.[8]
-
Discard the supernatant, resuspend the cell pellet in fresh growth medium, and seed into new culture vessels at a seeding density of 2 x 10^4 cells/cm².[8][10]
-
2. SNS-314 Treatment Protocol
-
Materials:
-
SNS-314 compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
HCT-116 cells seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis)
-
Complete growth medium
-
-
Procedure:
-
Prepare a stock solution of SNS-314 in DMSO.
-
Seed HCT-116 cells in culture vessels and allow them to adhere for 24 hours.
-
Prepare working concentrations of SNS-314 by diluting the stock solution in complete growth medium. A vehicle control with the equivalent concentration of DMSO should also be prepared.
-
Aspirate the medium from the cells and replace it with the medium containing the desired concentrations of SNS-314 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
3. Cell Viability Assay (MTT Assay)
-
Procedure:
-
Seed HCT-116 cells in a 96-well plate and treat with a range of SNS-314 concentrations for 24-72 hours.
-
Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[9]
-
The yellow MTT is converted to purple formazan (B1609692) crystals by mitochondrial reductase enzymes in viable cells.[9]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
4. Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat HCT-116 cells with SNS-314 for the desired duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Cell Cycle Analysis:
-
Treat HCT-116 cells with SNS-314.
-
Harvest and fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.[11]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[11]
-
Incubate in the dark at room temperature for 30 minutes.[11]
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.[12]
-
Mandatory Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encodeproject.org [encodeproject.org]
- 9. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 11. benchchem.com [benchchem.com]
- 12. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aurora Kinase C (AKCI) Inhibitor Assay Development and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora Kinase C (AURKC), a member of the Aurora kinase family of serine/threonine kinases, plays a crucial role in the regulation of mitosis and meiosis.[1][2] Overexpression of AURKC has been implicated in various cancers, making it an attractive therapeutic target for anticancer drug discovery.[3][4] The development of potent and selective AURKC inhibitors requires robust and reliable assays to screen compound libraries and characterize lead candidates. These application notes provide detailed protocols for the development and validation of both biochemical and cell-based assays for the identification and characterization of Aurora Kinase C inhibitors (AKCI).
Biochemical Assay: Luminescence-Based Kinase Activity Assay
This biochemical assay measures the activity of purified recombinant Aurora Kinase C by quantifying the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a common format for this purpose.[3][5]
Principle
The assay is performed in two steps. First, the Aurora Kinase C enzyme, a substrate (e.g., Kemptide), and ATP are incubated with the test compound.[5] The kinase reaction results in the conversion of ATP to ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.
Experimental Protocol
Materials:
-
Purified recombinant human Aurora Kinase C (e.g., from BPS Bioscience, Cat. #40178)[3]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of the assay plate. Include wells with DMSO only as a no-inhibitor control.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the kinase assay buffer, Aurora Kinase C, and the Kemptide substrate.
-
Kinase Reaction Initiation: Add the enzyme/substrate master mix to the wells containing the test compounds.
-
ATP Addition: To start the kinase reaction, add ATP to all wells. The final ATP concentration should be at or near the Km for Aurora Kinase C, if known, to accurately determine inhibitor potency.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
-
Signal Measurement: Measure the luminescence signal using a plate reader.
Data Analysis and Validation
The inhibitory activity of the test compounds is determined by calculating the percentage of kinase activity relative to the no-inhibitor control. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Key Parameters for Biochemical Assay Validation
| Validation Parameter | Acceptance Criteria | Purpose |
| Z'-factor | ≥ 0.5 | To assess the quality and robustness of the assay for high-throughput screening. |
| Signal-to-Background Ratio | ≥ 10 | To ensure a sufficient dynamic range of the assay. |
| IC50 Reproducibility | < 2-fold variation across runs | To confirm the consistency of the inhibitor potency measurement. |
| Reference Inhibitor IC50 | Within 2-fold of historical values | To validate the assay performance using a known Aurora kinase inhibitor (e.g., Staurosporine).[3] |
Biochemical Assay Workflow
Caption: Workflow for the biochemical this compound assay.
Cell-Based Assay: High-Content Imaging of Histone H3 Phosphorylation
This cell-based assay quantifies the inhibition of Aurora Kinase C in a cellular context by measuring the phosphorylation of its downstream substrate, histone H3, at serine 10 (pH3(S10)).[7]
Principle
Aurora Kinase B and C are key components of the chromosomal passenger complex (CPC) and are responsible for the phosphorylation of histone H3 at serine 10 during mitosis.[7] Inhibition of Aurora Kinase C (and B) leads to a decrease in the level of pH3(S10). This can be visualized and quantified using immunofluorescence and high-content imaging.
Experimental Protocol
Materials:
-
Human cancer cell line with known AURKC expression (e.g., HeLa or NCI-H446)[7]
-
Cell culture medium and supplements
-
Black, clear-bottom 96-well or 384-well imaging plates
-
Test compounds (dissolved in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into the imaging plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a defined period (e.g., 24 hours). Include a DMSO-only control.
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against pH3(S10).
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to identify individual cells (based on DAPI staining) and quantify the mean fluorescence intensity of pH3(S10) staining in the nuclear region of mitotic cells.
Data Analysis and Validation
The percentage of inhibition of histone H3 phosphorylation is calculated for each compound concentration relative to the DMSO control. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic model.
Table 2: Key Parameters for Cell-Based Assay Validation
| Validation Parameter | Acceptance Criteria | Purpose |
| Z'-factor | ≥ 0.4 | To assess the quality and robustness of the assay for screening. |
| Cell Viability | > 80% at highest concentration | To ensure that the observed effect is not due to general cytotoxicity. |
| IC50 Reproducibility | < 3-fold variation across runs | To confirm the consistency of the cellular potency measurement. |
| Reference Inhibitor IC50 | Within 3-fold of historical values | To validate the assay performance using a known Aurora B/C inhibitor (e.g., AZD1152).[7] |
Cell-Based Assay Workflow
Caption: Workflow for the cell-based this compound assay.
Aurora Kinase C Signaling Pathway
Aurora Kinase C, as part of the Chromosomal Passenger Complex (CPC), plays a critical role in mitosis. The CPC, which also includes Aurora Kinase B, INCENP, Survivin, and Borealin, ensures proper chromosome segregation and cytokinesis.[8]
Caption: Simplified Aurora Kinase C signaling pathway.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters that should be determined during the development and validation of this compound assays.
Table 3: Summary of Key Quantitative Parameters
| Parameter | Assay Type | Description | Typical Value/Range |
| IC50 | Biochemical & Cell-Based | Concentration of inhibitor causing 50% inhibition of kinase activity or cellular phenotype. | Compound-dependent |
| Ki | Biochemical | Inhibition constant, a measure of the inhibitor's binding affinity. | Compound-dependent |
| Z'-factor | Biochemical & Cell-Based | A measure of assay quality and suitability for high-throughput screening. | ≥ 0.5 (Biochemical), ≥ 0.4 (Cell-based) |
| EC50 | Cell-Based | Concentration of inhibitor causing 50% of the maximal effect on a cellular process. | Compound-dependent |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Functions of Aurora kinase C in meiosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase C - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of AKCI, an AURKC-IκBα Interaction Inhibitor
Disclaimer: Extensive literature searches did not identify any published studies detailing the use of AKCI in combination with other specific compounds. The following application notes and protocols are based on the characterization of this compound as a single agent, primarily derived from the study by Han et al. in Oncotarget (2017). These guidelines are intended for researchers, scientists, and drug development professionals investigating the effects of this compound.
Introduction
This compound is a novel small-molecule inhibitor that specifically targets the protein-protein interaction between Aurora kinase C (AURKC) and IκBα (Inhibitor of kappa B alpha).[1][2][3] AURKC is a serine/threonine kinase that has been implicated in tumorigenesis, and its overexpression is observed in some cancers, including breast cancer.[3] this compound exerts its antitumor effects by disrupting the AURKC-mediated phosphorylation of IκBα at Serine 32, which in turn affects downstream signaling pathways related to cell cycle progression and NF-κB activity.[1][2][3] In the MDA-MB-231 human breast cancer cell line, this compound has been shown to induce G2/M cell cycle arrest, inhibit cell migration and invasion, and reduce colony formation.[2][4]
Mechanism of Action
This compound functions as a protein-protein interaction inhibitor. Unlike ATP-competitive kinase inhibitors, this compound blocks the binding of AURKC to its substrate, IκBα.[1] This disruption prevents the phosphorylation of IκBα at Serine 32 by AURKC, a key step in the activation of the NF-κB signaling pathway.[1][2][3] The inhibition of this interaction leads to the modulation of the p53/p21/CDC2/cyclin B1 pathway, ultimately resulting in G2/M cell cycle arrest.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as a single agent in the MDA-MB-231 breast cancer cell line.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 24.9 µM | MDA-MB-231 | [4] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. Under normal oncogenic conditions in certain cancer cells, AURKC binds to and phosphorylates IκBα at Serine 32. This phosphorylation is a step towards the activation of the NF-κB pathway. This compound specifically inhibits the interaction between AURKC and IκBα. This leads to the stabilization of the p53 tumor suppressor protein, which in turn transcriptionally activates p21. As a cyclin-dependent kinase inhibitor, p21 inhibits the CDC2/Cyclin B1 complex, which is crucial for the G2/M transition. The inhibition of this complex leads to cell cycle arrest at the G2/M phase.
Experimental Protocols
The following are representative protocols for evaluating the effects of this compound on a cancer cell line, such as MDA-MB-231.
Experimental Workflow
The diagram below outlines a typical workflow for characterizing the in vitro effects of a small molecule inhibitor like this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Leibovitz's L-15 Medium[6]
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Culture MDA-MB-231 cells in L-15 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is less than 0.1% in all wells. Include a vehicle control (DMSO only).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ MDA-MB-231 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC₅₀ concentration (and other relevant concentrations) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo).
Protocol 3: Western Blot Analysis
Objective: To analyze the effect of this compound on the expression of key cell cycle regulatory proteins.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, p21, CDC2, Cyclin B1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat MDA-MB-231 cells with this compound as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. A small-molecule inhibitor targeting the AURKC–IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor targeting the AURKC-IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. accegen.com [accegen.com]
- 6. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Experimental Variability in Acute Kidney Injury (AKI) Models
Welcome to the technical support center for preclinical Acute Kidney Injury (AKI) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of experimental variability in widely used AKI models.
Ischemia-Reperfusion Injury (IRI) Model
Frequently Asked Questions (FAQs) - IRI Model
Q1: What are the most critical factors influencing variability in the renal IRI model?
A1: The primary sources of variability in the renal IRI model include surgical technique, duration of ischemia, temperature control during the procedure, and the species, strain, age, and sex of the animal.[1][2] Inconsistent surgical procedures, such as differences in clamping the renal pedicle, can lead to variable degrees of injury.[3][4] Core body temperature is also a critical factor, as even minor fluctuations can significantly impact the severity of ischemic injury.[5]
Q2: How can I minimize surgical variability in my IRI experiments?
A2: To minimize surgical variability, it is crucial to standardize the surgical protocol. This includes using a consistent approach (e.g., flank incision vs. midline laparotomy), ensuring complete clamping of the renal pedicle without including surrounding tissue, and having a single, well-trained individual perform the surgeries.[3][6] Utilizing a surgical microscope can enhance precision.
Q3: What is the expected mortality rate for the bilateral IRI model?
A3: The bilateral IRI model can have a significant mortality rate, particularly with longer ischemia times. This is a major challenge of this model.[2] To mitigate this, some researchers opt for a unilateral IRI model with a contralateral nephrectomy, which allows for the assessment of renal function with better survival rates.[3][7]
Troubleshooting Guide - IRI Model
| Problem | Potential Causes | Troubleshooting Steps |
| High variability in serum creatinine (B1669602) and BUN levels between animals in the same group. | - Inconsistent ischemia time.- Fluctuations in core body temperature during surgery.- Inconsistent surgical technique (e.g., incomplete clamping, damage to renal artery).[3][4]- Animal strain, age, or sex differences.[1][8] | - Use a timer for precise ischemia duration.- Maintain core body temperature at 37°C using a homeothermic blanket and monitor with a rectal probe.[5]- Standardize surgical procedure and ensure proper training.- Use animals of the same strain, age, and sex within an experimental group. |
| Unexpectedly high mortality rate. | - Ischemia time is too long for the specific animal strain or sex.- Excessive fluid loss during surgery.- Post-operative complications (e.g., infection). | - Perform a pilot study to determine the optimal ischemia time for your specific animal model.- Administer pre-warmed saline subcutaneously to maintain hydration.[7]- Ensure aseptic surgical technique and provide appropriate post-operative care, including analgesia. |
| Lack of significant increase in kidney injury markers. | - Ischemia time is too short.- Incomplete clamping of the renal pedicle.- Inaccurate measurement of biomarkers. | - Increase ischemia time in increments in a pilot study.- Visually confirm complete occlusion of the renal artery and vein.- Calibrate and validate laboratory equipment for biomarker analysis. |
Experimental Protocol: Mouse Model of Bilateral Renal Ischemia-Reperfusion Injury
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Shave the abdominal area and disinfect with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Place the animal on a homeothermic blanket to maintain a core body temperature of 37°C, monitored via a rectal probe.
-
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully locate both renal pedicles.
-
Use non-traumatic microvascular clamps to occlude both renal pedicles. The duration of ischemia is a critical variable and should be optimized for the specific mouse strain (typically 22-30 minutes for C57BL/6 mice for moderate to severe injury).[9]
-
After the ischemic period, remove the clamps to allow reperfusion. Visually confirm the return of blood flow to the kidneys (color change from dark purple to pink).
-
-
Closure and Post-Operative Care:
-
Close the abdominal wall and skin with sutures.
-
Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animal closely during recovery.
-
Quantitative Data Summary: Ischemia-Reperfusion Injury Model
| Parameter | Typical Values (C57BL/6 Mice) | Reference |
| Ischemia Time (Bilateral) | 22-30 minutes | [9] |
| Baseline BUN | 20-40 mg/dL | [9] |
| Peak BUN (48h post-IRI) | ~230 mg/dL (after 30 min ischemia) | [9] |
| Baseline Serum Creatinine | ~0.1-0.2 mg/dL | |
| Peak Serum Creatinine (48h post-IRI) | ~2.3 mg/dL (after 30 min ischemia) | [9] |
Visualization: Key Signaling Pathways in IRI
Caption: Key signaling pathways activated during renal ischemia-reperfusion injury.
Cisplatin-Induced AKI Model
Cisplatin (B142131) is a widely used chemotherapeutic agent, but its use is often limited by nephrotoxicity. The cisplatin-induced AKI model is crucial for studying the mechanisms of drug-induced kidney injury.
Frequently Asked Questions (FAQs) - Cisplatin-Induced AKI
Q1: What are the main factors that influence the severity of cisplatin-induced AKI?
A1: The primary determinant of cisplatin-induced AKI severity is the dose and dosing regimen (single high dose vs. repeated low dose).[10][11] Other significant factors include the animal's species, strain, sex, and age.[1] For instance, rats are generally more susceptible to cisplatin toxicity than mice.[12]
Q2: How does the single high-dose model differ from the repeated low-dose model of cisplatin-induced AKI?
A2: The single high-dose model (e.g., 20-25 mg/kg in mice) induces severe AKI with significant tubular necrosis and apoptosis, leading to a rapid decline in renal function within 3-4 days.[10][13] In contrast, the repeated low-dose model (e.g., 7-9 mg/kg weekly for several weeks) mimics a more clinical scenario, leading to a progressive decline in renal function and the development of fibrosis, more characteristic of a transition to chronic kidney disease (CKD).[10][14]
Q3: Are there known genetic factors that affect susceptibility to cisplatin nephrotoxicity?
A3: Yes, genetic variations, particularly in genes encoding renal drug transporters like organic cation transporter 2 (OCT2), have been studied for their association with cisplatin nephrotoxicity.[15][16] However, the clinical utility of these genetic variants for predicting AKI is still under investigation.[15][16]
Troubleshooting Guide - Cisplatin-Induced AKI
| Problem | Potential Causes | Troubleshooting Steps |
| High variability in renal injury within the same treatment group. | - Inaccurate cisplatin dosage preparation or administration.- Dehydration in some animals.- Differences in animal strain or substrain.[17] | - Ensure accurate weighing of animals and precise calculation and administration of cisplatin dose.- Provide adequate hydration; some protocols include pre- and post-treatment saline administration.- Use a genetically homogeneous animal population. |
| High mortality rate in the single high-dose model. | - Cisplatin dose is too high for the specific animal strain or age.- Severe dehydration and weight loss. | - Perform a dose-response study to determine the optimal non-lethal dose that induces significant AKI.- Monitor animal weight daily and provide supportive care, including fluid supplementation. |
| Failure to induce significant AKI. | - Cisplatin dose is too low.- Cisplatin solution has degraded. | - Increase the cisplatin dose in a pilot study.- Prepare fresh cisplatin solutions for each experiment, as it can be unstable in solution. |
Experimental Protocol: Mouse Model of Single High-Dose Cisplatin-Induced AKI
-
Animal and Cisplatin Preparation:
-
Cisplatin Administration:
-
Administer the calculated volume of cisplatin solution via IP injection.
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
AKI typically peaks 3-4 days after a single high-dose injection.[10]
-
At the desired time point (e.g., 72 hours post-injection), collect blood via cardiac puncture for serum creatinine and BUN analysis.
-
Harvest kidneys for histological analysis and molecular studies.
-
Quantitative Data Summary: Cisplatin-Induced AKI Model
| Parameter | Single High-Dose Model (C57BL/6 Mice) | Repeated Low-Dose Model (C57BL/6 Mice) | Reference |
| Cisplatin Dose | 20-25 mg/kg (single IP injection) | 7-9 mg/kg (weekly IP injection for 4 weeks) | [10][14] |
| Peak Injury | 3-4 days post-injection | After the final dose | [10] |
| BUN Levels | Significant increase | Mild increase | [10] |
| Serum Creatinine Levels | Significant increase | Mild increase | [10] |
| Key Pathological Feature | Tubular necrosis and apoptosis | Renal fibrosis and inflammation | [10] |
Visualization: Inflammatory Pathways in Cisplatin Nephrotoxicity
Caption: Key inflammatory signaling pathways in cisplatin-induced nephrotoxicity.
Sepsis-Induced AKI Model
Sepsis is a leading cause of AKI in critically ill patients. The Cecal Ligation and Puncture (CLP) model is considered the gold standard for inducing polymicrobial sepsis in animals, closely mimicking the clinical course of human sepsis.[18]
Frequently Asked Questions (FAQs) - Sepsis-Induced AKI
Q1: Why is the CLP model preferred over LPS injection for studying sepsis-induced AKI?
A1: The CLP model induces a polymicrobial infection by allowing fecal contents to leak into the peritoneum, which more accurately reflects the complex pathophysiology of human sepsis compared to the injection of a single bacterial component like lipopolysaccharide (LPS).[18] The CLP model results in a more clinically relevant hyperdynamic and subsequent hypodynamic circulatory response.[8]
Q2: What are the key variables to control in the CLP model to ensure reproducibility?
A2: The severity of sepsis in the CLP model is primarily determined by the length of the ligated cecum, the size of the needle used for puncture, and the number of punctures.[16][19] Consistent fluid resuscitation post-surgery is also critical for reproducibility.[8]
Q3: What are the primary mechanisms of kidney injury in sepsis?
A3: The pathophysiology of sepsis-induced AKI is complex and involves a dysregulated immune response, systemic inflammation, hemodynamic changes, and direct injury to renal tubular epithelial cells.[20] Programmed cell death pathways, including apoptosis, necroptosis, and pyroptosis, play significant roles.[6][15][21]
Troubleshooting Guide - Sepsis-Induced AKI (CLP Model)
| Problem | Potential Causes | Troubleshooting Steps |
| Inconsistent severity of sepsis and AKI. | - Variation in the percentage of cecum ligated.- Inconsistent needle gauge or number of punctures.- Inadequate or inconsistent fluid resuscitation. | - Standardize the ligation point (e.g., 50% ligation for moderate sepsis).[16]- Use the same size needle and number of punctures for all animals in a group.- Administer a consistent volume of pre-warmed saline post-operatively.[8] |
| Very high and rapid mortality (within hours). | - Sepsis is too severe (e.g., ligation of too much cecum, large puncture).- Lack of fluid resuscitation. | - Reduce the severity of the CLP procedure (e.g., ligate a smaller portion of the cecum, use a smaller gauge needle).- Ensure adequate and timely fluid resuscitation. |
| No significant signs of AKI despite signs of sepsis. | - The septic insult is too mild to cause significant kidney injury.- Timing of sample collection is not optimal. | - Increase the severity of the CLP procedure in a controlled manner.- Perform a time-course study to identify the peak of kidney injury. |
Experimental Protocol: Mouse Model of Cecal Ligation and Puncture (CLP)
-
Anesthesia and Preparation:
-
Anesthetize the mouse and prepare the surgical area as described for the IRI model.
-
Maintain core body temperature at 37°C.
-
-
Surgical Procedure:
-
Perform a 1-2 cm midline laparotomy to expose the cecum.
-
Ligate the cecum with a suture at a predetermined distance from the distal end to control the severity of sepsis (e.g., ligating 50% of the cecum for a moderate model).[16] It is critical not to ligate so tightly as to cause intestinal obstruction.[5]
-
Puncture the ligated cecum with a needle of a specific gauge (e.g., 22-gauge). The number of punctures can also be varied to modulate severity.[16]
-
Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity.[5][8]
-
Return the cecum to the abdominal cavity.
-
-
Closure and Post-Operative Care:
-
Close the peritoneum and skin in layers.
-
Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[8] This is a critical step.
-
Provide post-operative analgesia.
-
Monitor animals closely for signs of sepsis.
-
Quantitative Data Summary: Sepsis-Induced AKI (CLP Model)
| Parameter | Typical Values (C57BL/6 Mice, Moderate CLP) | Reference |
| Cecal Ligation | 50% | [16] |
| Needle Gauge for Puncture | 22-gauge | [16] |
| Peak BUN/Creatinine | Variable, typically peaks at 24-48 hours | |
| Survival Rate | Dependent on severity; moderate models aim for ~50% survival at 72 hours |
Visualization: Cell Death Pathways in Sepsis-Induced AKI
Caption: Major programmed cell death pathways contributing to sepsis-induced AKI.
References
- 1. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kidney Research and Clinical Practice [krcp-ksn.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Core signaling pathways in renal ischemia-reperfusion injury: network regulation and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Programmed Cell Death in Sepsis Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse model of ischemic acute kidney injury: technical notes and tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. "Developing a more clinically-relevant mouse model of cisplatin-induced" by Cierra N. Sharp [ir.library.louisville.edu]
- 15. researchgate.net [researchgate.net]
- 16. surgery.pitt.edu [surgery.pitt.edu]
- 17. Time-course analysis of cisplatin induced AKI in preclinical models: implications for testing different sources of MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi-res.com [mdpi-res.com]
- 19. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Programmed Cell Death of Macrophages, Endothelial Cells, and Tubular Epithelial Cells in Sepsis-AKI [frontiersin.org]
Technical Support Center: Enhancing AKCI Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges with AKCI solubility during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for poor this compound solubility?
A1: Poor aqueous solubility of a compound like this compound is a frequent challenge in research and development.[1][2] Several factors can contribute to this issue, including high lipophilicity, a crystalline structure, and strong intermolecular forces.[1][3] These properties can hinder the dissolution of the compound in aqueous buffers, which is often a prerequisite for biological assays and other experiments.[1]
Q2: What are the initial steps I should take to improve this compound solubility?
A2: A systematic approach is recommended. Start with simple and readily available methods before moving to more complex techniques. A general workflow would be:
-
Solvent Screening: Test the solubility of this compound in a small panel of common laboratory solvents.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous solution can significantly impact its solubility.
-
Co-solvent Systems: Employing a mixture of a water-miscible organic solvent and water can enhance the solubility of hydrophobic compounds.[1][3]
If these initial steps do not yield the desired concentration, more advanced methods such as the use of surfactants or solid dispersions may be necessary.[2][4][5]
Q3: How can I determine the optimal solvent for this compound?
A3: To determine the optimal solvent, a solubility screening experiment should be performed. This involves attempting to dissolve a known amount of this compound in a fixed volume of various solvents. Solvents commonly used in early-stage drug discovery include dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and N,N-dimethylformamide (DMF). The choice of solvent will also depend on the compatibility with your specific experimental system.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluted with aqueous buffer.
Cause: This is a common issue when a compound is first dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer. The drastic change in solvent polarity can cause the compound to crash out of solution.
Solution:
-
Decrease the initial concentration: Lowering the stock concentration of this compound in the organic solvent can sometimes prevent precipitation upon dilution.
-
Use a co-solvent system: Instead of diluting directly into an aqueous buffer, try diluting into a mixture of the buffer and a water-miscible organic solvent (a co-solvent).[1][3] This helps to create a more gradual change in polarity.
-
Optimize the dilution method: Add the this compound stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.
Issue 2: The required concentration of this compound for my experiment cannot be achieved in any single solvent.
Cause: this compound may have inherently low solubility in both aqueous and commonly used organic solvents, making it difficult to prepare a concentrated stock solution.
Solution:
-
Co-solvency: Experiment with different ratios of a water-miscible organic solvent and your aqueous buffer to find a mixture that provides the desired solubility.[1][3]
-
pH Adjustment: If this compound has acidic or basic functional groups, its solubility can be highly dependent on the pH of the solution.[4] For an acidic compound, increasing the pH (making it more basic) will generally increase solubility. For a basic compound, decreasing the pH (making it more acidic) will typically enhance solubility.
-
Use of Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins or surfactants. These molecules can form complexes with or create micelles around the drug, increasing its apparent solubility in aqueous media.
Data Presentation: Solubility Enhancement of this compound
The following table summarizes hypothetical data from experiments aimed at improving the solubility of this compound using various techniques.
| Method | Solvent/Vehicle | This compound Concentration (mM) | Observations |
| Control | Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 | Insoluble |
| pH Adjustment | 50 mM Glycine-HCl Buffer, pH 3.0 | 1.5 | Soluble, clear solution |
| Co-solvency | 20% DMSO in PBS, pH 7.4 | 5.0 | Soluble, clear solution |
| Co-solvency | 10% Ethanol in PBS, pH 7.4 | 2.5 | Soluble, clear solution |
| Cyclodextrin | 10% HP-β-CD in Water | 8.0 | Soluble, clear solution |
Experimental Protocols
Protocol 1: Solubility Assessment via pH Adjustment
-
Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Add a pre-weighed excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Co-solvent System Development
-
Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., DMSO, ethanol).
-
Create a series of co-solvent mixtures by combining the organic solvent with an aqueous buffer at different ratios (e.g., 5%, 10%, 20% organic solvent).
-
Add the this compound stock solution to each co-solvent mixture to achieve a target final concentration.
-
Visually inspect for any precipitation immediately and after a defined period (e.g., 1 hour, 24 hours).
-
If no precipitation is observed, the concentration can be confirmed using an appropriate analytical technique.
Visualizations
Caption: Experimental workflow for assessing and optimizing this compound solubility.
Caption: Logical relationship of solubility enhancement strategies for this compound.
References
Technical Support Center: Optimizing AKCI Concentration for Maximum Effect
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the experimental concentration of AKCI, a small molecule inhibitor of the Aurora Kinase C (AURKC)-IκBα interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Aurora Kinase C (AURKC) and IκBα. This inhibition has been shown to induce G2/M cell cycle arrest in cancer cells by modulating the p53/p21/CDC2/cyclin B1 signaling pathway.[1][2]
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: Based on published data, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. The half-maximal inhibitory concentration (IC50) for the disruption of the AURKC–IκBα interaction was determined to be 24.9 μM.[1] Significant effects on cell migration, invasion, and colony formation in MDA-MB-231 breast cancer cells have been observed at concentrations of 10 µM and 26 µM.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.
Q3: How can I determine the optimal incubation time for this compound treatment?
A3: The optimal incubation time will depend on the biological process being investigated. For cell cycle analysis, a 24-hour incubation has been shown to be effective in inducing G2/M arrest.[1] For longer-term assays such as colony formation, treatment may extend for several days. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the ideal incubation period for observing the desired effect in your experimental model.
Q4: My cells are not showing the expected G2/M arrest after this compound treatment. What are some possible causes?
A4: Several factors could contribute to a lack of G2/M arrest. See the troubleshooting guide below for a systematic approach to resolving this issue. Common reasons include suboptimal this compound concentration, insufficient incubation time, cell line-specific resistance, or issues with the cell cycle analysis protocol itself.
Q5: Are there known off-target effects of this compound?
A5: The specificity of this compound has been evaluated against Aurora Kinase A (AURKA), another kinase known to interact with IκBα. Studies have shown that this compound does not inhibit the AURKA-IκBα interaction, suggesting its specificity for AURKC.[1] However, as with any small molecule inhibitor, it is advisable to perform control experiments to rule out potential off-target effects in your specific experimental system.
Troubleshooting Guides
Issue 1: No Observable Effect or Low Potency of this compound
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 for your specific cell line and endpoint. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to find the optimal treatment duration. |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Cell Line Resistance | Consider using a different cell line that is known to be sensitive to AURKC inhibition. Perform a literature search for the expression levels of AURKC in your cell line of choice. |
| Incorrect Experimental Protocol | Review and optimize your assay protocol. Ensure all steps, including cell seeding density and reagent concentrations, are consistent. |
Issue 2: High Cell Death or Cytotoxicity
| Possible Cause | Recommended Solution |
| This compound Concentration is Too High | Perform a cytotoxicity assay (e.g., MTT or SRB assay) to determine the IC50 for cell viability. Use concentrations at or below the IC50 for functional assays to minimize non-specific toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control in your experiments. |
| Prolonged Incubation | A shorter incubation time may be sufficient to observe the desired effect without causing excessive cell death. Refer to your time-course experiment to determine the optimal duration. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Cell Culture | Standardize cell culture conditions, including passage number, confluency, and media composition. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions. |
| Reagent Inconsistency | Use reagents from the same lot for a series of experiments. Prepare fresh dilutions of this compound for each experiment. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Breast Cancer Cells
| Parameter | This compound Concentration | Result |
| AURKC-IκBα Interaction | 24.9 µM | IC50 for inhibition[1] |
| Cell Migration | 10 µM | Marked decrease in migration[1] |
| 26 µM | Further decrease in migration[1] | |
| Cell Invasion | 10 µM | Significant decrease in invasion[1] |
| 26 µM | Further significant decrease in invasion[1] | |
| Colony Formation | 10 µM | Diminished colony formation[1] |
| 26 µM | Further diminished colony formation[1] | |
| Cell Cycle | 10 µM - 26 µM | Induction of G2/M arrest[1] |
Table 2: Illustrative Dose-Response of this compound on MDA-MB-231 Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Normalized to Control) |
| 0 (Control) | 100% |
| 1 | 98% |
| 5 | 92% |
| 10 | 85% |
| 25 | 52% |
| 50 | 28% |
| 100 | 15% |
Note: This data is illustrative and intended to guide experimental design. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used for this compound) and untreated cells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and allow them to reach 60-70% confluency.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer to determine the DNA content and the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
-
Cell Treatment and Lysis: Treat MDA-MB-231 cells with this compound as described for the cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against p53, p21, CDC2, Cyclin B1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
References
Technical Support Center: AKCI Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with AKT kinase inhibitors (AKCI) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound instability in my experiments?
A1: Instability of your this compound can manifest in several ways, both physically and through changes in experimental results.[1] Key indicators include:
-
Physical Changes: You might observe a color change, cloudiness, or the formation of a precipitate in your solution.[1]
-
Chemical Changes: A significant sign of instability is a loss of inhibitory potency in your biological assays over time.[1] Additionally, if you are using analytical techniques like HPLC, the appearance of new peaks suggests your compound is degrading.[1]
-
Inconsistent Results: Poor solubility can lead to an inaccurate effective concentration of the inhibitor, resulting in inconsistent data in cell-based assays.[1]
Q2: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. What should I do?
A2: This is a frequent issue arising when the kinetic solubility of the compound is exceeded in the aqueous buffer.[1][2] Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of the inhibitor in your assay.[1]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, can help keep the inhibitor in solution.[1]
-
Incorporate a Co-solvent: In some cases, a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) may improve solubility.[1]
-
Sonication: Briefly sonicating the solution after dilution can help break up small precipitates and redissolve the compound.[1]
Q3: How does pH affect the stability of my this compound?
A3: The pH of your solution can significantly impact the stability of your this compound, as many are weak bases.[2][3] The solubility of these compounds is often pH-dependent.[2] At a pH below their pKa, the ionizable functional groups become protonated, which generally increases their solubility in aqueous solutions.[2] Conversely, at a pH above the pKa, the compound will be in its less soluble, unionized form.[2] It is crucial to consider the pH of your assay buffer, as most drugs are stable between pH 4 and 8.[3][4]
Q4: What are the best practices for storing solid this compound and stock solutions?
A4: Proper storage is critical to prevent degradation.[5]
-
Solid Compound: Store the solid form of the inhibitor at the recommended temperature, typically +4°C or -20°C, in a tightly sealed container, protected from light and moisture.[5]
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous solvent like DMSO.[1][6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to hydrolysis and precipitation.[5] Store these aliquots at -80°C for long-term stability.[5][7]
Troubleshooting Guides
Issue 1: Precipitate Formation During Experiment
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded.[1] | - Lower the final concentration of the inhibitor.[1]- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[1]- Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit.[1] |
| Solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of solution due to temperature changes or interactions with other assay components.[1] | - Maintain a constant temperature throughout the experiment.[1]- If possible, reduce the incubation time.[1]- Re-evaluate the composition of your assay buffer for components that might promote precipitation.[1] |
Issue 2: Loss of Inhibitor Potency
| Symptom | Possible Cause | Suggested Solution |
| Decreased or inconsistent inhibitory activity in biological assays. | The compound is degrading in the solution.[1] | - Prepare fresh dilutions from a frozen stock solution for each experiment.[1]- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1]- Perform a stability study in your assay buffer to determine the rate of degradation.[1] |
| Appearance of new peaks in HPLC analysis of the compound. | The compound is degrading into one or more new chemical entities.[1] | - Store the solid compound and stock solutions under the recommended conditions (protected from light, moisture, and extreme temperatures).[1] |
Experimental Protocols
Protocol 1: Assessing Kinetic Solubility
This protocol provides a general method to determine the kinetic solubility of an this compound in an aqueous buffer.
Materials:
-
This compound compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom for visual inspection)
-
Nephelometer or plate reader capable of measuring turbidity
Procedure:
-
Prepare a high-concentration stock solution of the this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.[5]
-
To each well, add a fixed volume of the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%).[5]
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.[5]
-
Visually inspect each well for signs of precipitation.
-
Measure the turbidity of each well using a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).[5]
-
The highest concentration that remains clear is considered the kinetic solubility.[5]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 of an this compound against a purified AKT kinase.
Materials:
-
Purified AKT kinase
-
AKT-specific substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
This compound stock solution (in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection
Procedure:
-
Prepare inhibitor dilutions: Serially dilute the this compound stock solution in kinase buffer to create a range of concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.[6]
-
Prepare kinase/substrate mix: Dilute the AKT kinase and its substrate in kinase buffer to the desired working concentrations.[6]
-
Add inhibitor and kinase/substrate mix to plate: Add the diluted inhibitor or vehicle control to the wells of the microplate. Then, add the kinase/substrate mix to each well.
-
Initiate the kinase reaction: Add ATP to each well to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature and for the appropriate time for the kinase reaction.
-
Stop the reaction and measure kinase activity: Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions.[6]
-
Calculate IC50: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: Simplified AKT signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Addressing Off-Target Effects of Aurora Kinase C Inhibitors (AKCI)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aurora Kinase C inhibitors (AKCI). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret your experiments while navigating the challenges of off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during the use of this compound.
Q1: My this compound shows high potency in a biochemical assay but is much weaker in my cell-based assay. What are the potential reasons for this discrepancy?
A1: This is a frequent observation when working with kinase inhibitors. Several factors can contribute to this difference in potency:
-
High Intracellular ATP Concentration: Biochemical assays are often performed with ATP concentrations near the Michaelis-Menten constant (Km) of the kinase. In contrast, the intracellular ATP concentration in your cells is much higher (typically 1-5 mM).[1][2] Since most this compound are ATP-competitive, the high levels of endogenous ATP in the cell can outcompete the inhibitor for binding to Aurora Kinase C, leading to a reduced apparent potency.[1]
-
Cellular Permeability and Efflux: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target. Additionally, your cells may express efflux pumps, such as P-glycoprotein, that actively transport the inhibitor out of the cell, reducing its effective intracellular concentration.[1]
-
Target Availability and State: The expression level and activation state of Aurora Kinase C in your chosen cell line may be low. It is crucial to confirm that your cellular model expresses active Aurora Kinase C.
-
Inhibitor Stability and Metabolism: The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.
Troubleshooting Workflow for Potency Discrepancies
Caption: Troubleshooting workflow for discrepancies in inhibitor potency.
Q2: I'm observing a cellular phenotype that doesn't align with the known functions of Aurora Kinase C. How can I determine if this is an off-target effect?
A2: Observing an unexpected phenotype is a strong indicator of potential off-target activity. A multi-step approach is essential to distinguish on-target from off-target effects.
-
Dose-Response Correlation: Titrate your inhibitor across a wide range of concentrations. An on-target effect should correlate with the IC50 for Aurora Kinase C, while off-target effects may only appear at higher concentrations.[3]
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different this compound that has a distinct chemical scaffold but targets the same kinase.[3] If the same phenotype is observed, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: This is a gold-standard method for validating on-target effects.[1] Overexpress a version of Aurora Kinase C that has been mutated to be resistant to your inhibitor. If the phenotype is reversed upon expression of the resistant mutant, it confirms the effect is on-target.[1]
-
Kinome Profiling: Screen your inhibitor against a large panel of kinases (kinome scan). This can identify other kinases that your inhibitor binds to, providing direct evidence of potential off-targets.[1]
-
Phenotypic Comparison: The inhibition of Aurora Kinase B, a common off-target for this compound due to high homology, typically results in defects in chromosome alignment, failure of cytokinesis, and endoreduplication, leading to polyploidy.[4][5] If your observed phenotype aligns with known effects of inhibiting an identified off-target kinase, further investigation is warranted.
Logical Flow for Investigating Unexpected Phenotypes
Caption: A logical workflow for determining if an unexpected phenotype is an on- or off-target effect.
Q3: How do I choose an appropriate concentration for my this compound to minimize off-target effects?
A3: The key is to use the lowest effective concentration that still engages Aurora Kinase C.[1] It is recommended to perform a dose-response curve for a known downstream marker of Aurora Kinase C activity. Since Aurora Kinase C functions as part of the Chromosomal Passenger Complex (CPC) and shares substrates with Aurora Kinase B, monitoring the phosphorylation of Histone H3 at Serine 10 (pH3-S10) can be a useful cellular biomarker.[6] The concentration that gives significant inhibition of the on-target biomarker without causing excessive toxicity or phenotypes associated with known off-targets is a good starting point. For example, some inhibitors like MLN8237 and AZD1152 are specific for Aurora A and Aurora B/C respectively, but only at low concentrations.[7]
Quantitative Data Summary
The following tables summarize the inhibitory activity (IC50 in nM) of several common pan-Aurora kinase inhibitors that also target Aurora Kinase C. Note that selectivity is relative, and many of these inhibitors have known off-targets.
Table 1: IC50 Values (nM) of Pan-Aurora Kinase Inhibitors
| Inhibitor | Aurora A (nM) | Aurora B (nM) | Aurora C (nM) | Key Off-Targets (nM) |
| Danusertib (PHA-739358) | 13[8][9] | 79[8][9] | 61[8][9] | ABL (25), RET (31), TrkA (30), FGFR1 (47)[2][9][10] |
| Tozasertib (VX-680) | 0.6 (Ki)[11] | 18 (Ki)[11] | 4.6 (Ki)[11] | FLT3 (30, Ki), BCR-ABL (30, Ki), RIPK1 (180)[11][12][13] |
| Barasertib (AZD1152-HQPA) | 1369 (Ki)[14] | 0.36 (Ki)[14] | 17 (Ki)[14] | High specificity against a panel of 50 other kinases[15] |
| AMG-900 | 5[8][9] | 4[8][9] | 1[8][9] | p38α, TYK2, JNK2, MET, TIE2 (53-650)[9] |
| SNS-314 | 9[9][16] | 31[9][16] | 3[9][16] | Selective over a panel of 219 kinases[16] |
| CYC116 | 44[16] | 19[16] | 65[16] | VEGFR2 (Ki 44)[17] |
Note: IC50 and Ki values can vary depending on the assay conditions.
Key Experimental Protocols
Detailed methodologies for essential experiments to characterize this compound and their off-target effects are provided below.
Protocol 1: In Vitro Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines a general procedure for assessing the selectivity of an this compound against a broad panel of kinases using a radiometric assay.
Objective: To identify on- and off-target kinases of an inhibitor by measuring its IC50 values against a large kinase panel.
Materials:
-
Purified recombinant kinases (commercial panels are available).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
[γ-³³P]ATP.
-
10 mM ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[18]
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).[18]
-
Inhibitor Binding: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinases.[18]
-
Kinase Reaction Initiation: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase.[18]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixtures to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.[18]
-
Detection: Dry the plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[18]
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.[18]
Experimental Workflow for Kinome Scan
Caption: Workflow for an in vitro kinase selectivity profiling experiment.
Protocol 2: Genetic Rescue Experiment using Lentiviral Transduction
This protocol describes how to perform a rescue experiment to confirm that a cellular phenotype is due to the inhibition of Aurora Kinase C.
Objective: To determine if the expression of a drug-resistant Aurora Kinase C mutant can reverse the phenotype induced by an this compound.
Materials:
-
Lentiviral expression vector (e.g., pLVX-Puro).
-
Wild-type Aurora Kinase C cDNA.
-
Site-directed mutagenesis kit.
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for virus production.
-
Target cell line.
-
Polybrene or other transduction enhancers.
-
Puromycin (B1679871) or other selection antibiotic.
-
This compound.
Procedure:
Part A: Generation of Drug-Resistant Mutant and Lentivirus Production
-
Site-Directed Mutagenesis: Identify the "gatekeeper" residue or other key residues in the ATP-binding pocket of Aurora Kinase C that interact with the this compound. Introduce a mutation (e.g., a bulkier amino acid) that is predicted to sterically hinder inhibitor binding without abolishing kinase activity. Use a site-directed mutagenesis kit to create this mutant in the lentiviral expression vector containing the AURKC cDNA.
-
Sequence Verification: Sequence the entire coding region of the mutated AURKC to confirm the desired mutation and ensure no other mutations were introduced.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector (either wild-type AURKC, the drug-resistant mutant, or an empty vector control) and the packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool and filter the supernatant through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
Part B: Transduction and Phenotypic Analysis
-
Transduction: Seed the target cells. Add the lentiviral supernatant at various dilutions (to determine the optimal multiplicity of infection) in the presence of polybrene.
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells.
-
Expansion and Verification: Expand the stable cell lines (Empty Vector, WT-AURKC, and Resistant-AURKC). Verify the overexpression of the respective AURKC constructs by Western blot.
-
Phenotypic Assay: Treat all three stable cell lines with the this compound at a concentration that produces the phenotype of interest in the parental cell line.
-
Analysis: Assess the phenotype in all three cell lines. If the phenotype is on-target, it should be present in the Empty Vector and WT-AURKC expressing cells but absent or significantly reduced in the cells expressing the Resistant-AURKC mutant.
Workflow for Genetic Rescue Experiment
Caption: Workflow for a lentiviral-based genetic rescue experiment.
Signaling Pathway and Visualization
Aurora Kinase C, like Aurora Kinase B, is a component of the Chromosomal Passenger Complex (CPC), which is essential for accurate chromosome segregation and cytokinesis. The activity of AURKC is regulated by its interaction with other CPC components.
Aurora Kinase C Signaling Pathway
Caption: Aurora Kinase C activation within the Chromosomal Passenger Complex and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Probe Danusertib | Chemical Probes Portal [chemicalprobes.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A field guide to Aurora kinase inhibitors: an oocyte perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 16. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Aurora Kinase C Inhibitor (AKCI)-Induced Cytotoxicity
Welcome to the technical support center for researchers utilizing Aurora Kinase C Inhibitors (AKCI). This resource provides in-depth troubleshooting guides and frequently asked questions to help you mitigate this compound-induced cytotoxicity while maintaining experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced cytotoxicity and what are its primary mechanisms?
A1: Aurora Kinase C (AURKC) is a serine/threonine kinase primarily involved in meiosis, but it is also aberrantly expressed in many types of cancer cells.[1] this compound-induced cytotoxicity refers to the cell death caused by inhibitors targeting AURKC. The primary mechanisms stem from the disruption of mitosis.
-
On-Target Effects : AURKC functions similarly to Aurora Kinase B (AURKB) as a chromosomal passenger protein, which is essential for proper chromosome segregation and cytokinesis.[2][3] Inhibition of AURKC (and often co-inhibition of AURKB due to high homology) leads to mitotic errors, such as chromosome misalignment and failed cytokinesis.[4] This results in the formation of polyploid cells (cells with more than the normal number of chromosome sets), which can subsequently undergo apoptosis or mitotic catastrophe.[4][5]
-
Signaling Pathway Disruption : AURKC has been shown to promote cell survival by influencing the PI3K/AKT pathway.[6] Inhibition of AURKC can disrupt this signaling, leading to decreased cell survival and increased apoptosis.[6]
Q2: My cells show excessive death even at low concentrations of my this compound. What are the likely causes?
A2: Excessive cytotoxicity at low concentrations can stem from several factors:
-
Off-Target Kinase Inhibition : The inhibitor may not be perfectly selective for AURKC and could be inhibiting other essential kinases, such as AURKA or AURKB, more potently than anticipated.[7] Inhibition of AURKA can lead to defects in spindle formation and mitotic arrest, while potent AURKB inhibition is a strong inducer of polyploidy followed by cell death.[4][5]
-
Cell Line Sensitivity : The specific genetic background of your cell line (e.g., p53 status) can dramatically influence its sensitivity to mitotic inhibitors. Cells with a compromised p53 checkpoint may be more prone to apoptosis following mitotic errors induced by AKCIs.[8]
-
Compound Solubility or Stability : Poor solubility of the inhibitor in your culture media can lead to compound precipitation and non-specific toxic effects.[7] Additionally, the inhibitor may be unstable under your experimental conditions.[7]
-
Vehicle Toxicity : The solvent used to dissolve the this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
Q3: How can I optimize the this compound dose to reduce cytotoxicity while preserving anti-proliferative effects?
A3: Dose optimization is critical. The goal is to find the lowest effective concentration that inhibits AURKC activity without causing widespread, non-specific cell death.
-
Perform a Dose-Response Curve : Conduct a detailed dose-response experiment to determine the IC50 (concentration that inhibits 50% of cell proliferation). This will help identify the therapeutic window.
-
Time-Course Experiment : Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours). Short-term exposure may be sufficient to induce the desired mitotic defects without leading to excessive secondary necrosis.
-
Monitor On-Target Effects : Use molecular markers to confirm target engagement at non-toxic doses. For Aurora kinase inhibitors, a key marker is the phosphorylation of Histone H3 at Serine 10 (pHH3), which is a direct substrate of AURKB/C. A reduction in pHH3 levels indicates target engagement.[8][9]
Q4: Are there co-treatment strategies that can mitigate non-specific cytotoxicity or enhance specific anti-cancer effects?
A4: Yes, combination therapies are a promising strategy.
-
Combination with Mitotic Arresting Agents : Combining an Aurora kinase inhibitor with a taxane (B156437) like paclitaxel (B517696) can be effective. Paclitaxel arrests cells in mitosis, potentially synchronizing them for more effective targeting by the this compound, which can lead to enhanced efficacy without increased toxicity.[8]
-
Combination with DNA Damaging Agents : In some cancers, like non-small-cell lung cancer, Aurora kinase A inhibition has been shown to potentiate the cytotoxicity of platinum-based chemotherapy and radiation.[10] Similar synergistic effects may be achievable with AKCIs.
-
Targeting Apoptosis Pathways : Since Aurora kinase inhibition can induce senescence (a state of irreversible cell cycle arrest) rather than immediate death in some cells, combining it with agents that activate death receptors (like TRAIL) can trigger apoptosis specifically in these senescent cancer cells.[11]
Troubleshooting Guides
Issue 1: High background cytotoxicity observed in vehicle-treated control cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent (Vehicle) Toxicity | 1. Perform a dose-response curve for the vehicle (e.g., DMSO) alone. 2. Ensure the final vehicle concentration in all wells, including untreated controls, is consistent and non-toxic (typically ≤0.1%). | Identification of the maximum tolerated vehicle concentration, reducing background cell death. |
| Contamination | 1. Visually inspect cultures for signs of bacterial or fungal contamination. 2. Perform routine mycoplasma testing on cell stocks. | Elimination of cell death caused by microbial contamination. |
| Poor Cell Health | 1. Use cells at a low, consistent passage number. 2. Ensure optimal cell seeding density to avoid stress from over-confluence or sparsity. | Healthier, more resilient cells, providing a more reliable baseline for cytotoxicity measurements. |
Issue 2: Inconsistent IC50 values across experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Instability/Degradation | 1. Prepare fresh stock solutions of the this compound for each experiment. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Check the stability of the inhibitor in culture media at 37°C over the course of the experiment. | Consistent inhibitor potency, leading to more reproducible IC50 values.[7] |
| Variable Cell Seeding | 1. Use a precise method for cell counting (e.g., automated cell counter). 2. Ensure a homogenous cell suspension before plating. | Uniform cell numbers across all wells, reducing variability in the final readout. |
| Assay Readout Timing | 1. Strictly adhere to the same incubation times for drug treatment and assay development (e.g., MTT incubation). 2. Read plates immediately after the final solubilization step. | Minimized variability in assay signal due to timing discrepancies. |
| ATP Concentration (for in vitro kinase assays) | 1. If performing biochemical assays, determine the Michaelis constant (Km) for ATP for your kinase. 2. Run inhibitor assays at an ATP concentration equal to the Km to ensure comparability of data.[12] | More accurate and comparable IC50 and Ki values that reflect true inhibitor potency.[12] |
Quantitative Data Summary
The following table summarizes representative inhibitory concentrations for various Aurora kinase inhibitors. Note that selectivity is key; a highly selective AURKC inhibitor would have a much lower IC50 for AURKC compared to other kinases.
| Inhibitor | Target(s) | IC50 (AURKA) | IC50 (AURKB) | IC50 (AURKC) | Cell Proliferation IC50 (Example Cell Line) |
| Barasertib (AZD1152-HQPA) | AURKB selective | >1000 nM | 0.37 nM | - | Varies (e.g., ~3-10 nM in AML cells)[9][13] |
| GSK1070916 | AURKB/C selective | >250x selective for B | 0.38 nM | 1.5 nM | Varies by cell line[13] |
| CCT137690 | Pan-Aurora | - | - | - | 0.37 µM (HCT116)[14] |
| MLN8237 (Alisertib) | AURKA selective | 1.2 nM | - | - | Varies (e.g., ~50-200 nM in lymphoma cells)[11][15] |
Note: Data are compiled from multiple sources and should be used for comparative purposes only. Actual IC50 values are highly dependent on the specific assay conditions and cell line used.[12]
Experimental Protocols & Methodologies
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[16]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Plating : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment : Add various concentrations of the this compound to the wells. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16]
-
Incubation : Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm within 1 hour.
-
Data Analysis : Subtract the absorbance of blank wells (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[18] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Materials:
-
Fluorescently-conjugated Annexin V (e.g., FITC, PE).
-
Propidium Iodide (PI) staining solution.
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[19]
-
Flow cytometer.
Procedure:
-
Cell Preparation : Seed and treat cells with the this compound for the desired time. Prepare positive (e.g., staurosporine-treated) and negative (untreated) controls.[19]
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells once with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[20][21]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][20]
-
Analysis : After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[20] Analyze the samples by flow cytometry as soon as possible.
-
Healthy cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[18]
-
Visualizations: Pathways and Workflows
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
- 1. Functions of Aurora kinase C in meiosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase C - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as AT9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aurora Kinase A Inhibition Potentiates Platinum and Radiation Cytotoxicity in Non-Small-Cell Lung Cancer Cells and Induces Expression of Alternative Immune Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. kumc.edu [kumc.edu]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Poorly Soluble Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of poorly soluble investigational compounds, referred to herein as "AKCI". Achieving adequate systemic exposure is critical for obtaining reliable and reproducible results in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a critical parameter for in vivo studies?
A1: Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action.[1] For orally administered drugs, low bioavailability can lead to high variability in therapeutic effect and potential lack of efficacy due to insufficient drug concentration in systemic circulation.[2][3] Ensuring adequate bioavailability is crucial for establishing a clear dose-response relationship and for the successful clinical translation of a drug candidate.
Q2: My compound, this compound, shows potent in vitro activity but fails to demonstrate efficacy in vivo. Could low bioavailability be the cause?
A2: Yes, this is a common challenge in drug development.[4] Poor aqueous solubility is a primary reason for low oral bioavailability, which can prevent a therapeutically effective concentration of the compound from reaching its target.[3][5] It is essential to investigate the physicochemical properties of this compound, such as its solubility and permeability, to determine if bioavailability is the limiting factor.
Q3: What are the initial steps to consider when formulating a poorly soluble compound like this compound for in vivo studies?
A3: The initial approach should focus on simple and rapid formulation strategies to enable early-stage in vivo testing. This often involves the use of co-solvents, surfactants, or lipids to create a solution or a fine dispersion.[6] A preliminary assessment of the compound's solubility in various pharmaceutically acceptable excipients is a critical first step.[6]
Q4: How can I enhance the solubility and dissolution rate of this compound?
A4: Several techniques can be employed to enhance the solubility and dissolution rate of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These include reducing the particle size (micronization and nanosizing), creating amorphous solid dispersions, and forming inclusion complexes with cyclodextrins.[7][8]
-
Chemical Modifications: These strategies involve creating salt forms of ionizable drugs or developing prodrugs that have improved solubility and are converted to the active compound in vivo.[7][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal (GI) tract.[5] | Employ solubility enhancement techniques such as micronization, nanosuspension, or formulation as a solid dispersion.[7][10] |
| Low permeability across the intestinal epithelium. | Consider the use of permeation enhancers or lipid-based formulations that can facilitate absorption via the lymphatic system. | |
| Significant first-pass metabolism in the gut wall or liver.[5] | Investigate alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism. The prodrug approach can also be used to mask the site of metabolic attack.[9] | |
| Precipitation of this compound in the GI tract upon dilution of a solution formulation. | The drug concentration in the formulation exceeds its solubility in the GI fluids. | Reduce the drug concentration in the dosing vehicle. Incorporate precipitation inhibitors, such as polymers (e.g., HPMC), into the formulation. |
| High inter-animal variability in plasma exposure. | Formulation is not robust and is sensitive to physiological variations (e.g., GI pH, presence of food). | Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), which can form a fine emulsion in the gut, leading to more consistent absorption. |
| Difficulty in preparing a high-concentration formulation for high-dose studies. | Limited solubility of this compound in common, well-tolerated excipients. | Explore a wider range of solubilizing agents, including lipids and surfactants. Consider a suspension formulation if a solution is not feasible. |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold Increase in Bioavailability | Advantages | Disadvantages |
| Micronization/Nanosizing | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[7][8] | 2 to 10-fold | Applicable to a wide range of compounds.[11] | May not be sufficient for extremely insoluble drugs; potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy, amorphous state within a polymer matrix, increasing its apparent solubility and dissolution rate.[4][8] | 5 to 50-fold | Can achieve significant increases in bioavailability. | Potential for physical instability (recrystallization) over time.[4] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, enhancing solubilization and absorption.[12] | 5 to 20-fold | Can improve the absorption of lipophilic drugs and may bypass first-pass metabolism via lymphatic uptake. | The complexity of formulation development and potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin (B1172386) Complexation | The hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex. | 2 to 15-fold | Can significantly increase the aqueous solubility of the drug. | Limited to drugs with appropriate size and geometry to fit into the cyclodextrin cavity; can be expensive. |
| Prodrug Approach | A bioreversible derivative of the drug is synthesized to improve its physicochemical properties (e.g., solubility, permeability). The prodrug is converted to the active drug in vivo.[9] | Variable, can be substantial | Can overcome multiple barriers to bioavailability (e.g., solubility, permeability, and metabolism). | Requires extensive chemical synthesis and characterization; the safety of the promoiety must be established. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study to Determine Oral Bioavailability
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound following oral and intravenous administration to calculate its absolute oral bioavailability.
Materials:
-
This compound compound
-
Appropriate formulation for oral (e.g., solution, suspension) and intravenous administration (e.g., saline with a co-solvent)
-
Test animals (e.g., male Sprague-Dawley rats, 200-250 g)
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
Oral Group (n=3-5): Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
Intravenous Group (n=3-5): Administer the this compound formulation intravenously via the tail vein at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis:
-
Calculate the mean plasma concentration at each time point for both groups.
-
Determine the area under the plasma concentration-time curve (AUC) from time zero to the last measurable time point for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for improving the in vivo bioavailability of a poorly soluble compound.
References
- 1. fda.gov [fda.gov]
- 2. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharm-int.com [pharm-int.com]
- 12. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
Technical Support Center: Overcoming Resistance to Aurora Kinase C Inhibitors (AKCI)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Aurora Kinase C Inhibitors (AKCI) in cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of our Aurora Kinase C inhibitor (this compound) in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to Aurora Kinase inhibitors, including those targeting Aurora Kinase C, can arise from several molecular changes within cancer cells. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Target Alteration: Mutations in the Aurora Kinase C (AURKC) gene can alter the drug-binding site, preventing the inhibitor from effectively engaging its target. While not as commonly reported for this compound as for other kinases, it remains a potential mechanism.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of Aurora Kinase C by upregulating parallel pro-survival signaling pathways. This creates a "bypass route" that allows cells to continue proliferating despite the presence of the drug.[2][3]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins, such as Bcl-xL, can make cells more resistant to the programmed cell death typically induced by effective cancer therapies.[1]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire drug-resistant properties.[4][5]
Q2: How can we determine the specific mechanism of resistance in our cell line?
A2: A systematic approach is required to identify the operative resistance mechanism. We recommend the following workflow:
-
Confirm Resistance: Perform a dose-response assay (IC50 determination) to quantify the shift in sensitivity between your parental (sensitive) and the suspected resistant cell line.
-
Check for Drug Efflux: Use qPCR or Western Blotting to measure the expression levels of common ABC transporters (e.g., ABCB1, ABCG2).[1] You can also use functional assays with known ABC transporter inhibitors to see if sensitivity to the this compound is restored.
-
Sequence the Target: Isolate RNA from resistant cells, reverse transcribe to cDNA, and sequence the kinase domain of the AURKC gene to identify potential mutations that could interfere with inhibitor binding.
-
Analyze Signaling Pathways: Use phosphoproteomic arrays or Western Blotting to screen for the activation of key survival pathways (e.g., PI3K/Akt, MAPK/ERK) in the resistant cells compared to the parental line.
-
Assess Apoptosis Regulation: Perform Western Blot analysis for key apoptotic and anti-apoptotic proteins like Bcl-xL, Bax, and cleaved Caspase-3 to determine if the apoptotic threshold has been altered.[1]
Q3: Are there strategies to overcome or prevent this compound resistance in our experiments?
A3: Yes, several strategies can be employed to overcome established resistance or prevent its emergence:
-
Combination Therapy: This is a highly effective strategy. Combining the this compound with an inhibitor of a bypass pathway (e.g., a MEK or PI3K inhibitor) can create synthetic lethality.[2] Similarly, co-administration with an agent that inhibits ABC transporters can restore intracellular drug concentration.
-
Sequential Dosing: Alternating treatment between an this compound and a drug with a different mechanism of action may prevent the development of a stable resistant population.[1]
-
Targeting Downstream Effectors: If resistance is mediated by the upregulation of an anti-apoptotic protein like Bcl-xL, combining the this compound with a Bcl-xL inhibitor could restore sensitivity.[1]
-
Utilize Novel Inhibitors: Some newer pan-Aurora kinase inhibitors have been shown to be effective against cell lines that have developed resistance to earlier compounds, sometimes due to their ability to evade efflux pumps.[6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound-resistant cell lines.
Logical Workflow for Troubleshooting this compound Resistance
The following diagram outlines a step-by-step process for identifying and addressing resistance.
Caption: A logical workflow for troubleshooting this compound resistance.
Data Summary Table
Table 1: Common Issues in this compound Resistance Studies
| Problem Observed | Potential Cause | Recommended Action |
| High variability in IC50 assay results. | Inconsistent cell seeding density; inhibitor degradation; assay edge effects. | Ensure uniform single-cell suspension for seeding; use fresh inhibitor dilutions; avoid using outer wells of the plate. |
| Resistant cell line shows no mutations in AURKC and no overexpression of common ABC transporters. | Resistance is mediated by activation of a bypass signaling pathway or altered apoptosis regulation. | Perform phosphoproteomic screening to identify activated pathways; analyze expression of Bcl-2 family proteins.[1] |
| Sensitivity is restored with an ABC transporter inhibitor, but expression levels (mRNA/protein) are not significantly elevated. | The existing transporters have increased activity or localization to the membrane, rather than increased overall expression. | Perform a functional efflux assay (e.g., using Calcein-AM) to directly measure pump activity. |
| Cells initially respond to this compound but then recover and resume proliferation after 48-72 hours. | This may indicate an adaptive resistance mechanism where cells temporarily arrest and then activate survival pathways. | Analyze cell signaling at multiple time points (e.g., 6, 24, 72 hours) post-treatment to capture dynamic changes.[7] |
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous, dose-escalating exposure to an this compound.[8]
Methodology:
-
Initial Culture: Begin by culturing the parental (sensitive) cancer cell line in standard growth medium containing the this compound at a concentration equal to its IC20 (the concentration that inhibits growth by 20%).
-
Monitoring: Closely monitor the cells for signs of recovery and resumed proliferation. Change the medium with fresh this compound every 2-3 days.
-
Dose Escalation: Once the cells are growing steadily at the current concentration (typically after 2-4 weeks), double the concentration of the this compound.
-
Repeat: Repeat steps 2 and 3, gradually increasing the drug concentration over several months. The goal is to establish a culture that can proliferate in a concentration that is at least 5-10 times the parental IC50.
-
Stabilization: Once the desired level of resistance is achieved, maintain the cell line in a medium containing a constant, high concentration of the this compound for several passages to ensure the resistance phenotype is stable.
-
Clonal Selection (Optional but Recommended): To ensure a homogenous population, perform single-cell cloning via limiting dilution to isolate and expand individual resistant clones.[8]
-
Characterization: Confirm the resistance level of the final cell line and individual clones by re-determining the IC50 value and comparing it to the parental line (Protocol 2).
Caption: Workflow for generating this compound-resistant cell lines.
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol is used to measure the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of growth medium and allow them to attach overnight.[9]
-
Drug Preparation: Prepare serial dilutions of the this compound in growth medium. A typical range would span from 100 µM to 1 nM with 2- to 3-fold dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[2]
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer’s instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to calculate the IC50 value.[9]
Protocol 3: Western Blotting for Resistance Markers
This protocol is used to detect changes in the expression of proteins like ABCG2 or Bcl-xL.
Methodology:
-
Lysate Preparation: Grow parental and resistant cells to ~80% confluency. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ABCG2, anti-Bcl-xL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[10]
Signaling Pathway Diagram: Common this compound Resistance Mechanisms
Caption: Common mechanisms of resistance to this compound in cancer cells.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Patient-derived Models of Acquired Resistance Can Identify Effective Drug Combinations for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers-Applications and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting AKCI Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common issues of irreproducibility in experiments involving the hypothetical kinase inhibitor, AKCI (Advanced Kinase C Inhibitor).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Protein Kinase C zeta (PKCζ), a key enzyme in the PI3K/PDK1 signaling pathway. By blocking the phosphorylation of downstream targets, this compound is designed to modulate processes such as cell proliferation and survival.
Q2: My in-vitro (biochemical) assay results with this compound are potent, but the effects are much weaker in my cell-based assays. Why is there a discrepancy?
A2: Discrepancies between biochemical and cell-based assays are common when working with kinase inhibitors.[1][2] Several factors could be at play:
-
Cellular ATP Concentration: Biochemical assays are often run at low ATP concentrations, which may not reflect the significantly higher ATP levels inside a cell that can outcompete this compound for the kinase's binding site.[1]
-
Cell Permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: The target cells may actively remove this compound via efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.[1]
-
Target Availability: The target kinase, PKCζ, may not be highly expressed or active in the selected cell line.[1]
Q3: I'm observing high levels of cytotoxicity at concentrations where I expect to see specific inhibition. Is this an off-target effect?
A3: It is possible that the observed cytotoxicity is due to off-target effects, where this compound inhibits other kinases essential for cell survival.[3][4] To investigate this, consider the following:
-
Dose-Response Analysis: Perform a careful dose-response curve to identify the lowest concentration of this compound that yields the desired inhibitory effect without causing widespread cell death.[4]
-
Use of a Structurally Unrelated Inhibitor: Confirm your findings with a different inhibitor that targets the same kinase but has a different chemical structure.[1][4] If the phenotype persists, it is more likely an on-target effect.
-
Kinome Profiling: A kinome-wide selectivity screen can identify other kinases that this compound may be inhibiting.[1][3]
Q4: My results with this compound vary significantly between experiments, even when I follow the same protocol. What could be the cause of this inconsistency?
A4: Inconsistent results can be frustrating and can stem from several sources of experimental variability:
-
Reagent Stability: Ensure that the this compound stock solution is stored correctly and has not degraded. It's good practice to aliquot stocks to avoid repeated freeze-thaw cycles.
-
Cell Line Integrity: Genetic drift can occur in continuously passaged cell lines, leading to changes in the expression of the target kinase or compensatory pathways.[5] Regularly perform cell line authentication.
-
Biological Variability: Primary cells from different donors can have significant biological differences, including varied expression levels of kinases.[4]
-
Assay Conditions: Minor variations in cell density, incubation times, or reagent concentrations can lead to different outcomes.
Troubleshooting Guides
Issue 1: Inconsistent Phosphorylation Levels of Downstream Targets
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Instability | 1. Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. 2. Check the stability of this compound in your specific cell culture media at 37°C over the time course of your experiment. | Consistent inhibition of the target, ensuring that the observed effects are due to the active compound and not its degradation products.[3] |
| Activation of Compensatory Pathways | 1. Use Western blotting to probe for the activation of known compensatory signaling pathways (e.g., MAPK/ERK). 2. Consider co-treatment with an inhibitor of the compensatory pathway. | A clearer understanding of the cellular response to this compound and more consistent, interpretable results.[3] |
| Cell Line-Specific Effects | 1. Test this compound in multiple cell lines to determine if the inconsistent effects are specific to one cell type. 2. Verify the expression and activity of PKCζ in your cell line. | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[3] |
Issue 2: High Background in Cell Viability Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | 1. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. 2. Ensure the final solvent concentration in the media is low (typically <0.1%). | Determines if the observed cell death is due to the inhibitor or the solvent. |
| Compound Precipitation | 1. Check the solubility of this compound in your cell culture media at the concentrations being tested. 2. Visually inspect the media for any precipitate after adding the compound. | Prevents non-specific effects caused by compound precipitation.[3] |
| Assay Interference | 1. If using a luminescence-based assay, check if this compound interferes with the reporter enzyme (e.g., luciferase). 2. Run the assay in a cell-free system with just the compound and assay reagents. | Ensures that the assay readout accurately reflects cell viability.[6] |
Experimental Protocols
Protocol 1: Western Blot for PKCζ Pathway Activation
This protocol assesses the phosphorylation status of a downstream target of PKCζ, such as MARCKS, in response to this compound treatment.
Materials:
-
Target cells (e.g., A549)
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (RIPA) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-MARCKS, anti-MARCKS, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 2 hours).
-
Lysis: Wash cells twice with ice-cold PBS and then add 100 µL of lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MARCKS signal to total MARCKS and the loading control (GAPDH).
Data Presentation
Table 1: Comparative IC50 Values for this compound
| Assay Type | Cell Line | This compound IC50 (nM) | Reference Inhibitor IC50 (nM) |
| Biochemical | N/A | 5.2 | 8.1 |
| Cell Viability | A549 | 150.7 | 210.4 |
| Cell Viability | MCF-7 | 89.3 | 125.6 |
| Target Engagement | A549 | 75.8 | 98.2 |
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Western blot experimental workflow.
References
Validation & Comparative
Validating the efficacy of AKCI in [specific model]
Head-to-Head Study: AKCI (Capivasertib) vs. Standard of Care (Docetaxel) in Metastatic Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical Akt inhibitor "AKCI" (represented by the actual Akt inhibitor, Capivasertib) and the standard of care, Docetaxel, for the treatment of metastatic castration-resistant prostate cancer (mCRPC), with a focus on patients with PTEN-deficient tumors. The data presented is based on publicly available results from clinical trials.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from clinical trials to facilitate a direct comparison between this compound (Capivasertib) and the standard of care, Docetaxel.
Table 1: Efficacy of this compound (Capivasertib) in PTEN-Deficient Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)
| Endpoint | This compound (Capivasertib) + Abiraterone (B193195) + ADT | Placebo + Abiraterone + ADT |
| Median Radiographic Progression-Free Survival (rPFS) | 33.2 months | 25.7 months[1] |
| Hazard Ratio (HR) for rPFS | 0.81 (95% CI: 0.66-0.98)[1] | - |
| P-value | 0.034[1] | - |
| Median Overall Survival (OS) | Data immature, early trend towards improvement | Data immature[2][3] |
| Hazard Ratio (HR) for OS (interim analysis) | 0.90 (95% CI: 0.71-1.15)[1] | - |
Data from the CAPItello-281 Phase III trial in patients with de novo mHSPC characterized by PTEN deficiency.[1][4]
Table 2: Efficacy of Standard of Care (Docetaxel) in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Endpoint | Docetaxel-based Therapy |
| Median Overall Survival (OS) in Clinical Trial Participants | 21.3 months[5][6] |
| Median Overall Survival (OS) in Non-Participants | 17.1 months[5][6] |
Data from a retrospective analysis of patients receiving first-line docetaxel-containing chemotherapy for mCRPC.[5][6]
Table 3: Safety and Tolerability of this compound (Capivasertib) and Common Adverse Events with Docetaxel
| Adverse Event (Grade ≥3) | This compound (Capivasertib) + Abiraterone + ADT (%) | Placebo + Abiraterone + ADT (%) |
| Diarrhea | 51.9% (all grades), Grade 3 in 6.2% | 8.0% (all grades) |
| Hyperglycemia | 38.0% (all grades), Grade 3 in 10.3% | 12.9% (all grades) |
| Rash | 35.4% (all grades), Grade 3 in 12.3% | 7.0% (all grades) |
| Acute Kidney Injury | 19% | Not Reported |
| Deaths associated with an AE | 7.2% | 5.2%[1] |
| Common Adverse Events with Docetaxel | |
| Neutropenia | Hypersensitivity reactions |
| Fluid retention | Neuropathy |
| Fatigue | Nail changes |
Capivasertib data from the CAPItello-281 trial.[1][2] Docetaxel adverse events are well-documented and commonly managed with premedication.[7][8]
Experimental Protocols
This compound (Capivasertib) Clinical Trial Protocol (Based on CAPItello-281)
-
Study Design: A Phase III, double-blind, randomized, placebo-controlled global, multicenter trial.[4][9]
-
Patient Population: Men aged 18 years or older with newly diagnosed, previously untreated metastatic hormone-sensitive prostate adenocarcinoma. A key inclusion criterion was immunohistochemically confirmed PTEN deficiency in tumor tissue.[9]
-
Treatment Arms:
-
Experimental Arm: Capivasertib (400 mg) administered orally, twice daily for 4 days followed by a 3-day break, in combination with Abiraterone (1000 mg) once daily and Androgen Deprivation Therapy (ADT).[4][9]
-
Control Arm: Placebo administered on the same schedule as Capivasertib, in combination with Abiraterone and ADT.[4][9]
-
-
Primary Endpoint: Radiographic Progression-Free Survival (rPFS).[9]
-
Key Secondary Endpoint: Overall Survival (OS).[1]
Standard of Care (Docetaxel) Clinical Protocol (Representative)
-
Study Design: Typically administered in an open-label fashion in clinical practice and in trials.
-
Patient Population: Patients with metastatic castration-resistant prostate cancer.
-
Treatment Regimen: Docetaxel is typically administered intravenously at a dose of 75 mg/m² every 21 days. It is given in combination with oral prednisone (B1679067) (e.g., 5 mg twice daily).[10][11]
-
Premedication: Dexamethasone is administered prior to Docetaxel infusion to reduce the incidence and severity of hypersensitivity reactions and fluid retention.[7][10]
-
Duration of Treatment: Treatment is often continued for a set number of cycles (e.g., up to 10 cycles) or until disease progression or unacceptable toxicity.[7][10]
Preclinical Experimental Workflow: Xenograft Model
A common preclinical workflow to assess the efficacy of a new anti-cancer agent like an Akt inhibitor involves the use of xenograft models.
-
Cell Line Selection: Human prostate cancer cell lines with known PTEN status (e.g., PTEN-null) are selected.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: The selected cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size, and their volume is regularly measured.
-
Randomization and Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., this compound), while the control group receives a vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Toxicity Assessment: The general health and body weight of the mice are monitored to assess the toxicity of the treatment.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze biomarkers and confirm target engagement (e.g., by measuring the phosphorylation of Akt).
Mandatory Visualization
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Preclinical xenograft model experimental workflow.
References
- 1. Capivasertib plus abiraterone in PTEN-deficient metastatic hormone-sensitive prostate cancer: CAPItello-281 phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRUQAP® (capivasertib) combination in PTEN-deficient metastatic hormone-sensitive prostate cancer demonstrated statistically significant and clinically meaningful improvement in radiographic progression-free survival in CAPItello-281 Phase III trial [astrazeneca-us.com]
- 3. Truqap combination in PTEN-deficient metastatic hormone-sensitive prostate cancer demonstrated statistically significant and clinically meaningful improvement in radiographic progression-free survival in CAPItello-281 Phase III trial [astrazeneca.com]
- 4. Capivasertib+Abiraterone as Treatment for Patients with Metastatic Hormone-sensitive Prostate Cancer and PTEN deficiency [astrazenecaclinicaltrials.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. bccancer.bc.ca [bccancer.bc.ca]
- 8. uhs.nhs.uk [uhs.nhs.uk]
- 9. ascopubs.org [ascopubs.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Docetaxel Treatment for Metastatic Hormone-sensitive Prostate Cancer in Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Activating KIR Functional Assays: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, understanding the reproducibility of findings related to activating Killer Cell Immunoglobulin-like Receptors (AKCI) is paramount. These receptors play a crucial role in the immune response, and harnessing their power for therapeutic benefit requires robust and reproducible assays. This guide provides a comparative overview of the methodologies used to assess this compound function, highlighting key sources of variability and offering standardized protocols to enhance cross-laboratory concordance.
The function of activating KIRs, expressed on Natural Killer (NK) cells and a subset of T cells, is a critical area of research in immuno-oncology and infectious diseases. However, the inherent biological variability of primary NK cells and the diversity of assay platforms present significant challenges to the reproducibility of functional findings across different laboratories. While direct inter-laboratory comparison studies for this compound functional assays are not extensively published, this guide synthesizes established methodologies and validation principles to provide a framework for improving consistency.
Comparing Methodologies for this compound Functional Assessment
The two primary methods for evaluating this compound-mediated function are cytotoxicity assays and cytokine release assays. The choice of methodology can significantly impact the results and their comparability.
| Assay Type | Methodology | Effector Cells | Target Cells | Readout | Pros | Cons | Potential for Inter-Lab Variability |
| Cytotoxicity Assay | Flow Cytometry | Primary NK Cells, NK Cell Lines (e.g., NK-92) | Cell lines expressing specific HLA ligands (e.g., HLA-C2 for KIR2DS1) | Annexin V/7-AAD, CD107a degranulation | Physiologically relevant when using primary cells. | High donor-to-donor variability with primary cells. | High, due to donor variability and differences in gating strategies. |
| Use of cell lines can improve consistency. | Cell lines may not fully recapitulate in vivo biology. | ||||||
| Cytotoxicity Assay | Reporter Gene Assay | Engineered Jurkat T-cells expressing a specific this compound and a reporter gene (e.g., luciferase) | Cell lines expressing specific HLA ligands | Luciferase activity | High throughput, highly reproducible, low variability. | Less physiologically relevant than primary NK cell assays. | Low, as it relies on stable cell lines and a standardized biochemical readout. |
| Cytokine Release Assay | ELISA, Multiplex Immunoassay (e.g., Luminex) | Primary NK Cells, NK Cell Lines | Cell lines expressing specific HLA ligands | Concentration of cytokines (e.g., IFN-γ, TNF-α) in supernatant | Measures a key aspect of NK cell activation. | Donor variability in cytokine production can be high. | Moderate to High, influenced by donor variability and differences in assay kits and protocols. |
Key Sources of Inter-Laboratory Variability
Several factors contribute to the challenges in reproducing this compound functional assay results across different laboratories:
-
Effector Cell Source and Purity: The use of primary NK cells isolated from different donors is a major source of variability due to genetic diversity and differing states of immune activation. The purity of the isolated NK cell population can also affect the results. Engineered cell lines can mitigate this but may not fully reflect the complexity of primary cell responses.
-
Target Cell Line Authentication and Passage Number: The expression levels of HLA ligands on target cell lines can change with passage number, leading to inconsistent results. Regular authentication and use of low-passage cells are crucial.
-
Effector-to-Target (E:T) Ratio: The ratio of effector cells to target cells is a critical parameter that can significantly influence the outcome of cytotoxicity and cytokine release assays. Inconsistent E:T ratios between labs will lead to divergent results.
-
Assay Protocol and Reagents: Minor variations in incubation times, temperature, media supplements, and the specific clones of antibodies used for staining can all contribute to variability.
-
Data Analysis and Gating Strategies: For flow cytometry-based assays, the subjective nature of defining cell populations through gating can be a significant source of discrepancy between labs.
Standardized Experimental Protocols
To facilitate greater reproducibility, the following are detailed methodologies for key this compound functional assays.
Protocol 1: Flow Cytometry-Based Cytotoxicity Assay for KIR2DS1
This protocol assesses the ability of KIR2DS1-expressing NK cells to kill target cells expressing the HLA-C2 ligand.
Materials:
-
Effector Cells: Purified primary human NK cells (CD3-CD56+) from a KIR2DS1-positive donor or an NK cell line engineered to express KIR2DS1.
-
Target Cells: A cell line homozygous for HLA-C2 (e.g., 721.221-Cw4) and a negative control cell line lacking HLA-C2.
-
Reagents: Annexin V-FITC, 7-AAD, anti-CD107a antibody, cell culture medium, FBS, IL-2.
Procedure:
-
Effector Cell Preparation: Culture purified NK cells overnight in medium supplemented with low-dose IL-2 (100 U/mL) to maintain viability and function.
-
Target Cell Preparation: Label target cells with a fluorescent dye (e.g., CFSE) to distinguish them from effector cells.
-
Co-culture: Co-culture effector and target cells at various E:T ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well U-bottom plate. Include an anti-CD107a antibody in the co-culture to measure degranulation.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Staining: After incubation, wash the cells and stain with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the target cell population (CFSE-positive) and quantify the percentage of apoptotic (Annexin V-positive) and dead (7-AAD-positive) cells. Also, gate on the NK cell population to determine the percentage of CD107a-positive cells.
Protocol 2: IFN-γ Release Assay for Activating KIRs
This protocol measures the release of IFN-γ from NK cells upon engagement of an activating KIR.
Materials:
-
Effector Cells: Purified primary human NK cells or an appropriate NK cell line.
-
Target Cells: A cell line expressing the relevant HLA ligand and a negative control cell line.
-
Reagents: Human IFN-γ ELISA kit, cell culture medium, FBS, IL-2.
Procedure:
-
Effector and Target Cell Preparation: Prepare effector and target cells as described in Protocol 1.
-
Co-culture: Co-culture effector and target cells at a fixed E:T ratio (e.g., 1:1) in a 96-well flat-bottom plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IFN-γ in each sample based on the standard curve.
Visualizing this compound Biology and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the activating KIR signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of the activating KIR signaling pathway.
Caption: A typical workflow for conducting an activating KIR functional assay.
By adopting standardized protocols, being mindful of the sources of variability, and utilizing appropriate controls, the scientific community can move towards greater reproducibility in the exciting and rapidly evolving field of activating KIR research. This will ultimately accelerate the translation of basic discoveries into novel immunotherapies.
Akt Inhibitor (Capivasertib) vs. Chemotherapy (Paclitaxel) for Metastatic Triple-Negative Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of the Akt inhibitor, Capivasertib (B1684468), in combination with paclitaxel (B517696), versus paclitaxel alone for the first-line treatment of metastatic triple-negative breast cancer (TNBC). The content is based on published clinical trial data and is intended to inform research and development in oncology.
Comparative Efficacy Data
The following table summarizes the key efficacy endpoints from the randomized, double-blind, placebo-controlled, phase II PAKT clinical trial.[1][2] This trial evaluated the addition of Capivasertib to Paclitaxel in patients with previously untreated metastatic TNBC.[1][3]
| Efficacy Endpoint | Capivasertib + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) | p-value |
| Overall Population (n=140) | ||||
| Median Progression-Free Survival (PFS) | 5.9 months[1][2] | 4.2 months[1][2] | 0.74 (0.50–1.08) | P = .06 (1-sided) |
| Median Overall Survival (OS) | 19.1 months[1] | 12.6 months[1] | 0.61 (0.37–0.99) | P = .04 (2-sided)[1] |
| PIK3CA/AKT1/PTEN-altered subgroup (n=28) | ||||
| Median Progression-Free Survival (PFS) | 9.3 months[1][4] | 3.7 months[1][4] | 0.30 (0.11–0.79) | P = .01 (2-sided)[1] |
Experimental Protocols
PAKT Clinical Trial Protocol
The PAKT trial was a phase II, double-blind, randomized, placebo-controlled study.[1][5]
-
Patient Population: The trial enrolled 140 women with untreated metastatic triple-negative breast cancer.[1][3]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either Capivasertib in combination with Paclitaxel or a placebo with Paclitaxel.[1][3][5]
-
Treatment Regimen:
-
Endpoints: The primary endpoint was progression-free survival (PFS). Secondary endpoints included overall survival (OS), objective response rate, and safety.[1]
Mechanism of Action & Signaling Pathways
Akt Signaling Pathway and Capivasertib's Mechanism of Action
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][7] In many breast cancers, this pathway is hyperactivated, contributing to tumor progression and resistance to therapy.[8] Capivasertib is a potent, selective, ATP-competitive inhibitor of all three Akt isoforms (AKT1, AKT2, and AKT3).[9] By blocking Akt, Capivasertib disrupts downstream signaling, leading to decreased cell proliferation and increased apoptosis.
Paclitaxel's Mechanism of Action
Paclitaxel is a chemotherapy agent that targets microtubules, which are essential components of the cellular cytoskeleton involved in cell division.[10] It stabilizes microtubules, preventing their normal dynamic disassembly. This disruption of microtubule function leads to the arrest of the cell cycle in the M-phase (mitosis) and ultimately induces apoptosis (programmed cell death).[10][11][12][]
Experimental Workflow of the PAKT Trial
The following diagram illustrates the workflow of the PAKT clinical trial, from patient enrollment to data analysis.
References
- 1. Capivasertib Plus Paclitaxel Versus Placebo Plus Paclitaxel As First-Line Therapy for Metastatic Triple-Negative Breast Cancer: The PAKT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. ascopubs.org [ascopubs.org]
- 4. news.cancerconnect.com [news.cancerconnect.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. mdpi.com [mdpi.com]
- 7. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
- 9. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
Confirming the Molecular Target of AKCI: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AKCI, a novel inhibitor of the Aurora Kinase C (AURKC)–IκBα interaction, with alternative Aurora kinase inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying molecular mechanisms.
This compound: A Specific Inhibitor of the AURKC-IκBα Protein-Protein Interaction
This compound has been identified as a specific small molecule inhibitor of the protein-protein interaction (PPI) between Aurora Kinase C (AURKC) and IκBα.[1][2] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound functions through a non-ATP competitive mechanism.[1] This specificity of action presents a potential advantage in circumventing off-target effects associated with broad-spectrum kinase inhibitors. The inhibitory concentration (IC50) of this compound has been determined to be 24.9 μM in cellular assays.[2]
The molecular interaction between this compound and AURKC has been computationally modeled, suggesting that this compound binds to a non-catalytic site on AURKC, thereby preventing its interaction with IκBα.[3][4] This inhibitory action has been shown to block the AURKC-mediated phosphorylation of IκBα at Serine 32.[1][5]
Downstream cellular effects of this compound treatment in the MDA-MB-231 breast cancer cell line include the induction of G2/M cell cycle arrest. This is mediated through the modulation of the p53/p21/CDC2/cyclin B1 pathway.[1][2]
Alternative Aurora Kinase Inhibitors
As a comparison to the specific PPI inhibitory action of this compound, we present a selection of well-characterized pan-Aurora kinase inhibitors. These compounds primarily act as ATP-competitive inhibitors, targeting the catalytic domain of the Aurora kinases.
| Inhibitor | Target(s) | IC50 (nM) vs. AURKA | IC50 (nM) vs. AURKB | IC50 (nM) vs. AURKC | Mechanism of Action |
| This compound | AURKC-IκBα Interaction | Not Applicable | Not Applicable | 24,900 (cellular IC50) | Protein-Protein Interaction Inhibitor (Non-ATP Competitive) |
| Tozasertib (VX-680) | Pan-Aurora Kinase | 0.6 | 18 | 4.6 | ATP-Competitive |
| Danusertib (PHA-739358) | Pan-Aurora Kinase | 13 | 79 | 61 | ATP-Competitive |
| AMG 900 | Pan-Aurora Kinase | 5 | 4 | 1 | ATP-Competitive |
Experimental Protocols
Co-Immunoprecipitation to Confirm AURKC-IκBα Interaction
This protocol is used to verify the physical interaction between AURKC and IκBα in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein A/G agarose (B213101) beads
-
Antibody specific to AURKC or IκBα
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells expressing AURKC and IκBα to release protein contents.
-
Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-AURKC).
-
Add protein A/G agarose beads to the lysate to capture the antibody-protein complexes.
-
Wash the beads multiple times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with an antibody against the "prey" protein (e.g., anti-IκBα) to confirm its presence in the complex.
In Vitro Kinase Assay for AURKC-mediated IκBα Phosphorylation
This assay directly measures the ability of AURKC to phosphorylate IκBα and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant active AURKC
-
Recombinant IκBα protein
-
Kinase assay buffer
-
ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP, for autoradiography)
-
Inhibitor compound (e.g., this compound)
-
SDS-PAGE and autoradiography or Western blotting reagents
Procedure:
-
Set up kinase reactions containing recombinant AURKC, recombinant IκBα, and kinase assay buffer.
-
Add the inhibitor compound at various concentrations to test its effect.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Detect the phosphorylation of IκBα by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody (e.g., anti-phospho-IκBα Ser32).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle progression.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Ethanol (for fixation)
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Seed MDA-MB-231 cells in culture plates and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G1, S, and G2/M phases.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound target validation.
Caption: Logical relationship between this compound and alternatives.
References
- 1. A small-molecule inhibitor targeting the AURKC–IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor targeting the AURKC-IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Potency of Aurora Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of various Aurora kinase C inhibitor (AKCI) analogs. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide a baseline for the development of new, more selective inhibitors. The data presented is compiled from publicly available sources and is supported by detailed experimental protocols for key assays.
Introduction to Aurora Kinase C
Aurora kinase C (AURKC) is a member of the Aurora family of serine/threonine kinases that play crucial roles in cell division.[1] While Aurora A and B are ubiquitously expressed, AURKC expression is primarily restricted to meiotic cells, specifically in the testes and oocytes.[1] However, aberrant expression of AURKC has been observed in various cancer cell lines, suggesting its potential as a therapeutic target.[1] AURKC, along with Aurora B, is a chromosomal passenger protein that is essential for proper chromosome segregation and cytokinesis.[1][2] Given its role in cell division and its association with cancer, there is significant interest in developing potent and selective inhibitors of AURKC.
Comparative Potency of this compound Analogs
The following table summarizes the in vitro potency of several well-characterized Aurora kinase inhibitors against Aurora A, B, and C. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.
| Compound Name (Analog) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Selectivity Profile |
| AMG 900 | 5 | 4 | 1 | Pan-Aurora Inhibitor |
| Danusertib (PHA-739358) | 13 | 79 | 61 | Pan-Aurora Inhibitor |
| Tozasertib (VX-680) | 0.6 (Ki,app) | - | - | Primarily Aurora A selective |
| GSK1070916 | >350 | 3.5 | 6.5 | Aurora B/C selective |
| SNS-314 | 9 | 31 | 3 | Pan-Aurora Inhibitor |
| CCT129202 | 42 | 198 | 227 | Pan-Aurora Inhibitor |
| Reversine | 400 | 500 | 400 | Pan-Aurora Inhibitor |
| PHA-680632 | 27 | 135 | 120 | Pan-Aurora Inhibitor |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of potency data. Below are generalized protocols for biochemical and cell-based assays commonly used to evaluate Aurora kinase inhibitors.
Biochemical IC50 Determination Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human Aurora kinase C enzyme
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
Test inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of test inhibitor or DMSO (for control).
-
2 µL of a mixture containing the Aurora C enzyme and substrate in Kinase Assay Buffer.
-
2 µL of ATP solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[2][3]
Cell-Based Inhibition Assay (Histone H3 Phosphorylation)
This assay measures the inhibition of Aurora B/C activity in cells by quantifying the phosphorylation of a key downstream substrate, Histone H3, at Serine 10. Due to the high homology and overlapping functions of Aurora B and C, it is challenging to develop a cell-based assay that exclusively measures Aurora C activity.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: fluorescently labeled anti-rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
96-well imaging plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 1-24 hours). Include a DMSO-treated control.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 5% BSA for 1 hour.
-
Incubate with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of the phospho-Histone H3 signal within the nucleus of each cell.
-
-
Data Analysis: Normalize the phospho-Histone H3 intensity to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.[4][5]
Visualizations
Aurora Kinase C Signaling Pathway
The following diagram illustrates the central role of the Aurora kinase B/C complex in mitosis.
Caption: Aurora Kinase B/C signaling pathway during mitosis.
Experimental Workflow for this compound Analog Evaluation
This diagram outlines a typical workflow for the screening and validation of novel Aurora kinase C inhibitors.
Caption: A typical workflow for the evaluation of this compound analogs.
References
- 1. Aurora kinase C - Wikipedia [en.wikipedia.org]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.co.uk [promega.co.uk]
- 4. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AKCI Performance Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel Akt inhibitor, AKCI, with a panel of well-established inhibitors targeting the PI3K/Akt signaling pathway. The data presented is intended to provide a clear performance benchmark based on in vitro biochemical assays.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), a key target for therapeutic intervention.[3][4] Inhibitors of Akt can be broadly categorized as ATP-competitive or allosteric inhibitors.
Performance Comparison of Akt Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and several known Akt inhibitors against the three isoforms of Akt. Lower IC50 values indicate greater potency.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| This compound | ATP-Competitive | 7 | 20 | 10 |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5[1][5] | 18[1][5] | 8[1][5] |
| Afuresertib (GSK2110183) | ATP-Competitive | 0.08 (Ki)[6][7] | 2 (Ki)[6][7] | 2.6 (Ki)[6][7] |
| Uprosertib (GSK2141795) | ATP-Competitive | 180[3][4][8] | 328[3][4][8] | 38[3][4][8] |
| Capivasertib (AZD5363) | ATP-Competitive | 3[9] | 7[9] | 7[9] |
| MK-2206 | Allosteric | 8[2][10] | 12[2][10] | 65[2][10] |
| Perifosine | Allosteric | 4,700 (in MM.1S cells)[11] | Not specified | Not specified |
Note: The IC50 values for Perifosine are from cell-based assays and may not be directly comparable to the in vitro kinase assay data for the other inhibitors.
Experimental Protocols
In Vitro Akt Kinase Assay
This protocol outlines a general procedure for determining the IC50 of an inhibitor against purified Akt isoforms.
Materials:
-
Purified, active Akt1, Akt2, and Akt3 enzymes
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ATP
-
Biotinylated peptide substrate
-
Test inhibitor (this compound) and known inhibitors
-
Detection reagents (e.g., HTRF, Luminescence-based)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add a small volume of the diluted inhibitor to the wells of a microplate.
-
Add the purified Akt enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable microplate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of Akt inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line with a known dependency on the PI3K/Akt pathway (e.g., PC-3, LNCaP, BT474)
-
Complete cell culture medium
-
Test inhibitor (this compound) and known inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in the complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the inhibitors.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value by plotting the results and fitting to a dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Uprosertib | GSK2141795 | Uprosertib | Akt1/2/3 inhibitors | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Independent Validation of Published AKCI Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of key Akt/PKB signaling pathway inhibitors (AKCI), supported by experimental data from independent research. The information is intended to help researchers make informed decisions about the selection and application of these inhibitors in their own studies.
Comparative Performance of Akt Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of three widely studied pan-Akt inhibitors—Ipatasertib (GDC-0068), Capivasertib (AZD5363), and MK-2206—in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative IC50 Values (in µM) of Akt Inhibitors in Breast Cancer Cell Lines
| Cell Line | PIK3CA/PTEN Status | Ipatasertib (µM) | Capivasertib (AZD5363) (µM) | MK-2206 (µM) |
| T47D | PIK3CA mutant | Not Reported | ~0.4 | ~0.2 |
| BT474 | PIK3CA mutant | Not Reported | ~0.3 | Not Reported |
| MDA-MB-231 | PTEN mutant | Not Reported | 60.52[1] | ~2.5 |
| HEC-1A | Not specified | 4.65[2] | Not Reported | Not Reported |
| ECC-1 | Not specified | 2.92[2] | Not Reported | Not Reported |
Note: IC50 values can vary based on the specific assay conditions, such as incubation time and the viability assay used.
Table 2: Comparative IC50 Values (in nM) of Akt Inhibitors Against Akt Isoforms
| Inhibitor | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) |
| Ipatasertib (GDC-0068) | 5 | 18 | 8[3] |
| Capivasertib (AZD5363) | 3 | 8 | 8[4] |
| MK-2206 | 8 | 12 | 65[5] |
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the experimental context, the following diagrams illustrate the PI3K/Akt signaling pathway and a typical workflow for validating Akt inhibitors.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: A general experimental workflow for validating Akt inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of Akt inhibitors on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Akt inhibitors (Ipatasertib, AZD5363, MK-2206)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the Akt inhibitors in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Western Blot Analysis
This technique is used to determine the effect of Akt inhibitors on the phosphorylation of Akt and its downstream targets.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK3β, anti-total GSK3β, anti-p-PRAS40, anti-total PRAS40, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of Akt inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line suspension (e.g., 5 x 10^6 cells in Matrigel)
-
Akt inhibitor formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers and calculate the volume using the formula: (Length × Width²)/2.[6]
-
Drug Administration: Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer the Akt inhibitor (e.g., Ipatasertib at 100 mg/kg) or vehicle control orally, once daily.[6]
-
Efficacy Evaluation: Continue to measure tumor volumes throughout the study to assess the anti-tumor efficacy of the inhibitor.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for p-Akt.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of AKCI, an AURKC-IκBα Interaction Inhibitor
Summary of Safe Handling and Disposal Parameters
The following table outlines critical information for the safe handling and disposal of AKCI, synthesized from guidelines for similar chemical compounds.
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields or goggles, and a laboratory coat are required. | [3] |
| Handling Precautions | Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes. Use in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood). Wash hands thoroughly after handling. | [5] |
| Waste Classification | All waste containing this compound (pure compound, solutions, contaminated labware) must be treated as hazardous chemical waste. | [1] |
| Solid Waste Containment | Use a designated, robust, and sealable hazardous waste container. Label clearly with "Hazardous Waste" and "this compound". | [1] |
| Liquid Waste Containment | Use a dedicated, leak-proof, and shatter-resistant container. Keep the container closed when not in use and label it clearly with "Hazardous Waste" and "this compound". | [1] |
| Empty Container Disposal | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. | |
| Decontamination | Decontaminate surfaces and equipment with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste. | [1] |
| Storage of Waste | Store hazardous waste containers in a designated and secure satellite accumulation area, segregated from incompatible materials. | [1] |
| Final Disposal | Arrange for collection and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of down the drain or in regular trash. | [1][4] |
Step-by-Step Disposal Protocol for this compound
The following is a detailed methodology for the proper disposal of this compound and associated waste materials.
1. Waste Segregation and Collection:
-
At the point of generation, immediately segregate all waste contaminated with this compound from other waste streams.[1]
-
Solid Waste: Place unused or expired this compound powder, contaminated weighing paper, gloves, pipette tips, and other solid materials into a designated hazardous waste container. This container should be durable, have a secure lid, and be clearly labeled.
-
Liquid Waste: Collect all solutions containing this compound, including experimental residues and rinsing solutions, in a dedicated, leak-proof hazardous waste container. Ensure the container is made of a compatible material and is kept tightly sealed when not in use.
2. Labeling of Waste Containers:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
Identify the contents, including "this compound (AURKC-IκBα interaction inhibitor)" and any solvents or other chemicals present in the mixture.
-
Include the date of waste generation or accumulation.
3. Storage of Hazardous Waste:
-
Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that the storage area is secure and that incompatible waste types are kept separate to prevent any chemical reactions.
4. Decontamination Procedures:
-
Thoroughly decontaminate any laboratory surfaces or equipment that have come into contact with this compound.
-
A recommended procedure is to wipe the surface with an appropriate solvent (such as 70% ethanol) to dissolve the compound, followed by a thorough cleaning with a suitable detergent.
-
All materials used for decontamination, such as wipes and paper towels, must be disposed of as solid hazardous waste.[1]
5. Final Disposal:
-
Once the waste container is full or ready for pickup, arrange for its disposal through your institution's EHS office or a certified hazardous waste management company.
-
Do not attempt to dispose of this compound waste through standard municipal trash or sewer systems.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Immediate Safety and Handling Protocol for "AKCI"
Critical Initial Step: Identify the Substance
The designation "AKCI" is not a standardized chemical identifier. It may represent a product code, an internal laboratory shorthand, or an acronym for a more complex substance. Before any handling, it is imperative to ascertain the precise chemical identity and its associated hazards. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. All subsequent safety protocols must be based on the specific information contained within the SDS for the substance .
The following guidelines represent a general framework for handling a potentially hazardous chemical of unknown specific identity, based on standard laboratory safety practices. This information should be considered a minimum safety standard and must be augmented by the substance-specific data from the SDS.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the physical form of the substance (solid, liquid, gas) and its specific hazards (e.g., corrosivity, toxicity, flammability) as detailed in the SDS. The table below outlines a general PPE protocol that should be adapted based on a thorough risk assessment.
| Hazard Level | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low Hazard | General laboratory ventilation | Standard nitrile or latex gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Moderate Hazard | Chemical fume hood | Chemical-resistant gloves (e.g., butyl rubber, neoprene - consult SDS for specific type) | Chemical splash goggles | Chemical-resistant lab coat or apron | May be required for powders or volatile substances; consult SDS |
| High Hazard | Chemical fume hood or glove box | Heavy-duty, chemical-specific gloves (consult SDS) | Face shield in addition to chemical splash goggles | Chemical-resistant suit | Air-purifying respirator with appropriate cartridges or supplied-air respirator (consult SDS) |
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of a chemical substance from receipt to disposal. Adherence to this workflow is crucial for minimizing risk.
Caption: Figure 1. A step-by-step workflow for the safe handling of chemical substances in a laboratory setting.
Disposal Plan
Chemical waste disposal must be carried out in strict accordance with local, state, and federal regulations, as well as institutional policies. The SDS for the specific substance will provide detailed disposal considerations in Section 13.
General Disposal Workflow:
-
Identification: All waste streams must be clearly and accurately labeled with their contents.
-
Segregation: Segregate waste into compatible categories (e.g., halogenated solvents, non-halogenated solvents, solid waste, aqueous waste). Never mix incompatible waste streams.
-
Containment: Use appropriate, sealed, and labeled waste containers.
-
Collection: Arrange for waste to be collected by the institution's environmental health and safety (EHS) department.
The logical relationship for waste disposal is outlined in the diagram below.
Caption: Figure 2. The decision-making process for the safe and compliant disposal of chemical waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
